5-Bromo-2-isopropylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNVJKFIQGNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-58-2 | |
| Record name | 5-bromo-2-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-2-isopropylpyridine (CAS No. 1159820-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-isopropylpyridine, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and visualizes key chemical transformations.
Core Compound Data
This compound is a substituted pyridine derivative. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position makes it a versatile building block for the introduction of this moiety into more complex molecules, particularly in the development of novel pharmaceutical agents.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| CAS Number | 1159820-58-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1] |
| SMILES | CC(C)c1cc(Br)ccn1 | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| ¹H NMR Spectrum | Available | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a common cross-coupling reaction. These protocols are based on established chemical principles and analogous transformations of similar substrates.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of 2-isopropylpyridine. The following is a representative protocol.
Materials:
-
2-isopropylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-isopropylpyridine (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate the synthetic pathway and a typical experimental workflow involving this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
An In-depth Technical Guide to 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 5-Bromo-2-isopropylpyridine, a key intermediate in the development of novel therapeutics. This document is intended for an audience with a technical background in organic chemistry and drug development.
Core Properties of this compound
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its molecular structure, featuring a bromine atom at the 5-position and an isopropyl group at the 2-position, offers multiple sites for synthetic modification, making it a valuable precursor for the synthesis of complex molecular architectures.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to a lack of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK--[1] |
| Molecular Weight | 200.08 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1159820-58-2 | --INVALID-LINK--[1] |
| Physical Form | Solid or semi-solid | --INVALID-LINK--[2] |
| Boiling Point | Predicted: 228.3 ± 20.0 °C | --INVALID-LINK--[3] |
| Density | Predicted: 1.383 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| Storage Conditions | Inert atmosphere, room temperature | --INVALID-LINK--[2] |
Synthesis of this compound
Experimental Protocol: Synthesis via Bromination
This procedure describes the direct bromination of 2-isopropylpyridine.
Materials:
-
2-isopropylpyridine
-
Bromine (Br₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-isopropylpyridine and concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Bromination: Slowly add bromine from the dropping funnel to the cooled, stirring mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Applications in Drug Development: The Suzuki-Miyaura Coupling Reaction
This compound is a valuable intermediate for creating carbon-carbon bonds in the synthesis of more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, particularly in drug discovery for the synthesis of biaryl and heteroaryl compounds.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-isopropylpyridine product.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility is primarily derived from its capacity to undergo further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols and data presented in this guide provide a foundational resource for researchers working with this versatile compound.
References
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical methodologies for 5-Bromo-2-isopropylpyridine. This halogenated pyridine derivative serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its defined structure offers a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a key intermediate for creating complex molecular architectures.
Core Chemical and Physical Properties
This compound is a substituted pyridine ring bearing a bromine atom at the 5-position and an isopropyl group at the 2-position. These substituents significantly influence the electronic properties and reactivity of the pyridine core. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its key identifiers and computed properties.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-(propan-2-yl)pyridine | |
| CAS Number | 1159820-58-2 | |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Purity | Typically offered at ≥95% | [2] |
| Canonical SMILES | CC(C)C1=NC=C(C=C1)Br | |
| InChI Key | Not available |
Synthesis and Purification
Representative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent purification and analysis of this compound.
Caption: General workflow for synthesis, purification, and analysis.
Experimental Protocol: Synthesis (Hypothetical)
This protocol is a representative example based on the synthesis of similar compounds like 5-Bromo-2-methylpyridine.[3]
-
Reaction Setup: To a solution of 2-isopropylpyridine (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like acetonitrile) in a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool the mixture in an ice bath.
-
Bromination: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.1 equivalents), dropwise to the cooled solution while maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into an ice-water slurry and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Technique: Purify the crude product using silica gel column chromatography.
-
Eluent: Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 10% ethyl acetate).
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Reactivity and Applications
The primary utility of this compound in drug development and materials science stems from the reactivity of its carbon-bromine bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.[4]
Suzuki-Miyaura Cross-Coupling
A key application is the Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as a boronic acid or boronic ester.[5][6] This reaction is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active compounds.[7]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This protocol is a general procedure and may require optimization for specific substrates.[7]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 ratio).
-
Reaction: Heat the mixture with stirring at a temperature between 80-100°C for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude material by silica gel chromatography to isolate the coupled product.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of this compound. The following sections describe the expected spectral features and generalized analytical protocols.
¹H and ¹³C NMR Spectroscopy (Predicted)
While experimental spectra are not available in the search results, the expected NMR signals can be predicted based on the chemical structure and data from similar compounds.[10][11]
-
¹H NMR:
-
Isopropyl Group: A doublet for the six methyl protons (~1.2-1.4 ppm) and a septet for the methine proton (~3.0-3.2 ppm).
-
Pyridine Ring: Three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at C6 (ortho to the nitrogen) is expected to be the most downfield, followed by the proton at C4, and finally the proton at C3. Coupling between these protons will result in characteristic splitting patterns (doublets and double-doublets).
-
-
¹³C NMR:
-
Isopropyl Group: Two signals are expected in the aliphatic region, one for the two equivalent methyl carbons (~22-25 ppm) and one for the methine carbon (~30-35 ppm).
-
Pyridine Ring: Five signals in the aromatic region (~120-165 ppm). The carbon attached to the nitrogen (C2) and the carbon attached to the bromine (C5) will be significantly influenced by these substituents. The C2 carbon, bearing the isopropyl group, would likely appear around 160-165 ppm, while the C5 carbon bearing the bromine would be further upfield.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:[12]
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl and aromatic C-H groups.
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1370-1390 cm⁻¹: A characteristic doublet for the isopropyl group (gem-dimethyl C-H bending).
-
~1000-1200 cm⁻¹: C-N stretching vibrations.
-
~500-700 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry confirms the molecular weight of the compound.[13]
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this will appear as a pair of peaks of nearly equal intensity at m/z = 200 and m/z = 202.
-
Fragmentation: A common fragmentation pattern would be the loss of a methyl group ([M-15]⁺) from the isopropyl moiety.
Experimental Protocol: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Sample Prep: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Use standard pulse programs.
-
Processing: Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Prep: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
-
Method: Inject the sample and run a temperature program (e.g., start at 80°C, ramp to 250°C) to separate the components.
-
Analysis: Determine purity by the area percentage of the main peak in the total ion chromatogram and confirm identity by the mass spectrum of the peak.
-
Safety and Handling
-
Hazards: Halogenated organic compounds should be handled with care. Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and oxidizing agents.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. chem.uoi.gr [chem.uoi.gr]
- 12. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5-Bromo-2-isopropylpyridine. Given the absence of a complete public spectral database for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted pyridine derivatives.
Compound Overview
This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and an isopropyl group at the 2-position. Accurate structural confirmation is the cornerstone of any research and development endeavor involving this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₁₀BrN | - |
| Molecular Weight | 200.08 g/mol | - |
| Appearance | Colorless to light yellow liquid or solid | Prediction based on similar compounds |
| Boiling Point | ~210-220 °C | Prediction based on analogues |
| Density | ~1.35 g/cm³ | Prediction based on analogues |
Spectroscopic Analysis for Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.55 | Doublet (d) | 1H | H-6 | ~2.4 Hz |
| ~7.65 | Doublet of Doublets (dd) | 1H | H-4 | ~8.4, 2.4 Hz |
| ~7.15 | Doublet (d) | 1H | H-3 | ~8.4 Hz |
| ~3.10 | Septet | 1H | -CH(CH₃)₂ | ~6.9 Hz |
| ~1.25 | Doublet (d) | 6H | -CH(CH ₃)₂ | ~6.9 Hz |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 |
| ~150.0 | C-6 |
| ~140.0 | C-4 |
| ~121.0 | C-3 |
| ~118.0 | C-5 |
| ~35.0 | -C H(CH₃)₂ |
| ~22.5 | -CH(C H₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
| 201/199 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br. |
| 186/184 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 120 | [M-Br]⁺ | Loss of the bromine atom. |
The presence of bromine is unequivocally confirmed by the pair of molecular ion peaks of nearly equal intensity separated by two mass units (m/z 199 and 201).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2970-2870 | Strong | Aliphatic C-H stretching (isopropyl group) |
| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching in the pyridine ring |
| ~1385, 1370 | Medium | C-H bending (isopropyl gem-dimethyl) |
| ~1020 | Medium | C-Br stretching |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source (70 eV).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Scan a mass range of m/z 40-400.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the structure elucidation process.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While publicly available experimental spectra are limited, a combination of predicted data based on sound chemical principles and analogous compounds provides a robust framework for its characterization. This guide offers the necessary theoretical background, tabulated spectral predictions, and detailed experimental protocols to assist researchers in the unambiguous identification and further investigation of this and related heterocyclic molecules.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Bromo-2-isopropylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules. Its structure, featuring a bromine atom at the 5-position and an isopropyl group at the 2-position, allows for a variety of chemical transformations, making it a key component in the development of novel compounds with potential biological activity. This guide focuses on a practical and efficient two-step synthetic approach, beginning with the formation of the precursor, 2-isopropylpyridine, followed by its regioselective bromination.
Synthetic Pathways
The most direct and industrially scalable synthesis of this compound involves a two-step process:
-
Synthesis of 2-Isopropylpyridine: This is achieved via a Kumada cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide. In this case, 2-chloropyridine is coupled with isopropylmagnesium chloride in the presence of a palladium or nickel catalyst.
-
Regioselective Bromination: The subsequent bromination of 2-isopropylpyridine is directed to the 5-position. The electron-donating nature of the isopropyl group at the 2-position activates the pyridine ring for electrophilic substitution, primarily at the 3- and 5-positions. Steric hindrance from the bulky isopropyl group favors the substitution at the less hindered 5-position.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Isopropylpyridine via Kumada Coupling
This procedure details the formation of 2-isopropylpyridine from 2-chloropyridine and isopropylmagnesium chloride. The Kumada coupling is a robust and efficient method for creating carbon-carbon bonds.[1][2][3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 2-Chloropyridine | 113.55 | 1.0 | 113.5 g |
| Isopropylmagnesium chloride | 102.84 | 1.2 | (as solution) |
| Pd(dppf)Cl2 or Ni(dppp)Cl2 | (catalyst) | 0.01 | (catalytic amount) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~1 L |
Procedure:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the palladium or nickel catalyst.
-
Add a solution of 2-chloropyridine in anhydrous THF to the flask.
-
Slowly add the solution of isopropylmagnesium chloride in THF to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-isopropylpyridine.
Quantitative Data Summary (Step 1):
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Yield | Typically 70-90% |
| Purification Method | Fractional Distillation |
Step 2: Regioselective Bromination of 2-Isopropylpyridine
This protocol describes the direct bromination of 2-isopropylpyridine to yield the desired 5-bromo isomer. The reaction is carried out in an acidic medium to facilitate electrophilic aromatic substitution.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 2-Isopropylpyridine | 121.18 | 1.0 | 121.2 g |
| Bromine (Br2) | 159.81 | 1.05 | 167.8 g (53.8 mL) |
| Glacial Acetic Acid | 60.05 | - | ~500 mL |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-isopropylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add bromine dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any remaining bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data Summary (Step 2):
| Parameter | Value |
| Reaction Time | 12 - 24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | Moderate to good (regioisomer ratio dependent) |
| Purification Method | Vacuum Distillation or Column Chromatography |
Visualization of Reaction Mechanisms
Kumada Coupling Mechanism
The catalytic cycle of the Kumada coupling involves oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Kumada cross-coupling reaction.
Electrophilic Aromatic Substitution (Bromination) Mechanism
The bromination of 2-isopropylpyridine proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion).
References
Spectroscopic Profile of 5-Bromo-2-isopropylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-isopropylpyridine. Due to the limited availability of direct experimental data for this compound, this document presents predicted spectroscopic data based on the analysis of its close structural isomer, 2-Bromo-5-isopropylpyridine, and established principles of spectroscopic interpretation for substituted pyridine compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound. These predictions are derived from available data for 2-Bromo-5-isopropylpyridine and known substituent effects in pyridine systems.
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.50 - 7.60 | d | 8.0 - 9.0 |
| H-4 | 7.70 - 7.80 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 8.40 - 8.50 | d | 2.0 - 3.0 |
| CH (isopropyl) | 3.00 - 3.20 | sept | ~7.0 |
| CH₃ (isopropyl) | 1.20 - 1.30 | d | ~7.0 |
Predicted data is based on the analysis of isomeric compounds and general principles of NMR spectroscopy.
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 168 |
| C-3 | 122 - 125 |
| C-4 | 140 - 143 |
| C-5 | 118 - 121 |
| C-6 | 150 - 153 |
| CH (isopropyl) | 33 - 36 |
| CH₃ (isopropyl) | 22 - 24 |
Predicted data is based on the analysis of isomeric compounds and general principles of NMR spectroscopy.
Predicted Mass Spectrometry Data
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment | Notes |
| 200/202 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 185/187 | [M-CH₃]⁺ | Loss of a methyl group. |
| 157/159 | [M-C₃H₇]⁺ | Loss of the isopropyl group. |
| 121 | [M-Br]⁺ | Loss of the bromine atom. |
The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Predicted Infrared (IR) Spectroscopic Data
Table 4: Predicted Main Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2970-2870 | Aliphatic C-H stretch | Strong |
| 1580-1560 | C=C/C=N ring stretch | Strong |
| 1470-1430 | C=C/C=N ring stretch | Strong |
| 1385-1365 | C-H bend (isopropyl) | Medium |
| 1100-1000 | C-Br stretch | Medium |
Predicted data is based on characteristic vibrational frequencies of substituted pyridines and related compounds.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for substituted pyridine compounds and should be adapted as necessary for the specific sample and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
Direct insertion probe for solid samples or via gas chromatography (GC-MS) for volatile samples.
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
1H NMR spectrum of 5-Bromo-2-isopropylpyridine
An in-depth analysis of the is crucial for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-based compounds. This guide provides a comprehensive overview of the expected proton nuclear magnetic resonance (1H NMR) spectral data, a detailed experimental protocol for its acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.
Predicted 1H NMR Spectral Data
Due to the absence of publicly available experimental spectra for 5-Bromo-2-isopropylpyridine, the following data has been generated using validated computational prediction models. These predictions offer a reliable estimation of the chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct proton environments in the molecule.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.5 | Doublet (d) | ~2.5 | 1H |
| H-4 | ~7.8 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H |
| H-3 | ~7.2 | Doublet (d) | ~8.5 | 1H |
| CH (isopropyl) | ~3.1 | Septet (sept) | ~7.0 | 1H |
| CH3 (isopropyl) | ~1.3 | Doublet (d) | ~7.0 | 6H |
Experimental Protocol
The following protocol outlines a standard procedure for the acquisition of a high-resolution .
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[1][2][3][4][5] The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.
-
To ensure accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3] Ensure the liquid column height is sufficient for the instrument's detector.
2. NMR Data Acquisition:
-
The 1H NMR spectrum should be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to achieve optimal signal dispersion.
-
Before data acquisition, the sample should be properly shimmed to optimize the magnetic field homogeneity and improve spectral resolution.
-
A standard single-pulse experiment is generally sufficient for a 1D 1H NMR spectrum.
-
Key acquisition parameters to be set include:
-
Spectral Width: A range of approximately 0-10 ppm is typically adequate for most organic molecules.
-
Acquisition Time: A longer acquisition time will result in better resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is standard to allow for full relaxation of the protons.
-
Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with more scans required for dilute samples.
-
3. Data Processing:
-
The acquired free induction decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
-
The spectrum should be phased and baseline corrected to ensure accurate integration and peak picking.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the signals provides the relative ratio of the number of protons contributing to each resonance.
-
The coupling constants (J-values) are measured from the splitting patterns of the multiplets.
Spin-Spin Coupling and Signal Assignment
The predicted displays characteristic splitting patterns arising from spin-spin coupling between neighboring non-equivalent protons. The logical relationships of these couplings are instrumental in assigning the signals to the specific protons in the molecule.
References
An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-isopropylpyridine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide leverages predictive methodologies based on established NMR principles and data from analogous compounds. It offers a detailed exploration of predicted chemical shifts, peak assignments, and a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by considering the known substituent effects of a bromine atom and an isopropyl group on the pyridine ring. The analysis of chemical shifts from similar compounds, such as 5-bromopyridine and 2-isopropylpyridine, provides a foundational basis for these predictions.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 165.0 - 170.0 | The C2 carbon, directly attached to the nitrogen and the isopropyl group, is expected to be the most downfield aromatic carbon. The electron-withdrawing effect of the nitrogen and the steric and electronic effects of the isopropyl group contribute to its significant deshielding. |
| C6 | 148.0 - 152.0 | The C6 carbon is adjacent to the electronegative nitrogen atom, leading to a downfield shift. |
| C4 | 138.0 - 142.0 | The C4 carbon is expected to be significantly deshielded due to the para-relationship with the nitrogen and the influence of the adjacent bromine atom. |
| C3 | 122.0 - 126.0 | The C3 carbon is ortho to the bromine atom and meta to the nitrogen, resulting in a moderate downfield shift. |
| C5 | 118.0 - 122.0 | The C5 carbon, directly bonded to the bromine atom, experiences a strong deshielding effect, but its position relative to the nitrogen places it in this predicted range. |
| CH (isopropyl) | 30.0 - 35.0 | The methine carbon of the isopropyl group is expected in this typical aliphatic range. |
| CH₃ (isopropyl) | 20.0 - 25.0 | The two equivalent methyl carbons of the isopropyl group will appear as a single peak in the upfield region of the spectrum. |
Note: These are predicted values and may vary slightly from experimental results. The solvent used for analysis can also influence the chemical shifts.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.
Experimental Protocol for ¹³C NMR Analysis
This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended. Due to the low natural abundance of the ¹³C isotope, a higher concentration is generally required compared to ¹H NMR.
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).
-
Frequency: Approximately 100 MHz (for a 400 MHz ¹H instrument).
-
Spectral Width: 0 to 220 ppm. This range covers the expected chemical shifts for most organic compounds.[1]
-
Number of Scans (NS): 1024 to 4096 scans. A large number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus.[2]
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative information, although ¹³C NMR is not typically used for integration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the solvent peak. For CDCl₃, the triplet is centered at 77.16 ppm.[3]
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹³C NMR spectrum of this compound.
References
Mass Spectrometry of 5-Bromo-2-isopropylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-isopropylpyridine, a key intermediate in pharmaceutical synthesis. The document outlines a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, presents a theoretical fragmentation pattern based on established principles of mass spectrometry, and includes data visualizations to aid in the interpretation of mass spectral data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of this compound.
Introduction
This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromine atom and an isopropyl group on the pyridine ring, imparts specific physicochemical properties that are crucial for its reactivity in various synthetic pathways. Accurate and reliable analytical methods are paramount for confirming the identity and purity of this compound. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful technique for the structural elucidation and quantification of this compound.
This guide will delve into the theoretical underpinnings of the mass spectrometric behavior of this compound, offering a predictive framework for its fragmentation pattern under electron ionization (EI).
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be constructed based on the known fragmentation behaviors of related chemical structures, such as brominated aromatic compounds and alkyl-substituted pyridines.
Molecular Ion
The molecular formula for this compound is C8H10BrN, with a calculated molecular weight of approximately 200.08 g/mol . A key feature in the mass spectrum of a brominated compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, 79Br and 81Br.[1] This results in an M+ peak and an M+2 peak.
| Property | Value |
| Molecular Formula | C8H10BrN |
| Molecular Weight | 200.08 g/mol |
| Nominal Mass | 199 u |
| m/z of [M]+ (C8H10⁷⁹BrN) | 199 |
| m/z of [M+2]+ (C8H10⁸¹BrN) | 201 |
Predicted Fragmentation Pattern
Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several key pathways. The most probable fragmentations involve the loss of the bromine atom, cleavage of the isopropyl group, and rearrangements.
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 199/201 | [C8H10BrN]+• | Molecular Ion |
| 184/186 | [C7H7BrN]+• | Loss of a methyl radical (•CH3) from the isopropyl group. |
| 156/158 | [C6H5BrN]+• | Loss of an ethyl radical (•C2H5) from the isopropyl group. |
| 120 | [C8H10N]+ | Loss of the bromine radical (•Br). |
| 105 | [C7H7N]+ | Loss of a methyl radical (•CH3) from the [C8H10N]+ fragment. This is a likely candidate for the base peak due to its stability. |
| 77 | [C5H5N]+• | Loss of the entire isopropyl group (•C3H7). |
Experimental Protocols
The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the separation and identification of volatile and semi-volatile organic compounds.
Sample Preparation
-
Solvent Selection : Use a high-purity volatile solvent in which this compound is soluble, such as dichloromethane or methanol.
-
Standard Solution : Prepare a stock solution of 1 mg/mL of this compound in the chosen solvent.
-
Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC System or equivalent.
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.
-
Injector : Split/splitless injector.
-
Column : HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Speed | 2 scans/sec |
Data Analysis
-
Peak Identification : Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Analysis : Examine the mass spectrum of the identified peak.
-
Library Matching : Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Fragmentation Analysis : Manually interpret the fragmentation pattern to confirm the structure, paying close attention to the characteristic isotopic pattern of bromine and the expected fragment ions.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 5-Bromo-2-isopropylpyridine, a key heterocyclic building block in organic synthesis and drug discovery. The document details the physical and spectroscopic properties of the molecule and explores its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), Grignard reagent formation, and lithiation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring imparts a unique reactivity profile, making it a valuable synthon in medicinal chemistry and materials science. The bromine atom provides a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the isopropyl group influences the steric and electronic properties of the molecule. This guide aims to provide an in-depth understanding of the chemical behavior of this compound, supported by experimental data and detailed protocols for key transformations.
Physical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective handling, purification, and characterization.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Solid or semi-solid or lump or liquid | |
| CAS Number | 1142197-16-7 | [1] |
| Purity | 95% | |
| Storage Temperature | Inert atmosphere, room temperature |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns (doublets and doublet of doublets) due to their positions relative to the nitrogen atom and the bromine substituent. The isopropyl group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and bromine atoms. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected vibrational frequencies include:
-
Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹)
-
Aliphatic C-H stretching vibrations of the isopropyl group (around 2850-2960 cm⁻¹)
-
C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region)
-
C-Br stretching vibration (typically in the 500-600 cm⁻¹ region)
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] Fragmentation patterns may involve the loss of the isopropyl group or other fragments, providing further structural information.[3]
Reactivity Profile
The reactivity of this compound is dominated by the presence of the C-Br bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions. The pyridine nitrogen also influences the reactivity of the ring system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids or their esters.[4][5][6] This reaction is widely used to synthesize 5-aryl- and 5-vinyl-2-isopropylpyridines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-isopropylpyridine.[5]
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | Good to excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Good to excellent |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 85 | 24 | Moderate to good |
| Note: Yields are representative and can vary based on the specific substrate and reaction conditions. |
graph Suzuki_Miyaura_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Solvent/Heat" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "5-Aryl-2-isopropylpyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"this compound" -- "Reaction Mixture"; "Arylboronic Acid" -- "Reaction Mixture"; "Pd(0) Catalyst" -- "Reaction Mixture"; "Base" -- "Reaction Mixture"; "Solvent/Heat" -- "Reaction Mixture"; "Reaction Mixture" -> "5-Aryl-2-isopropylpyridine"; }
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl amines from this compound and a variety of primary and secondary amines.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.). Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C for the required time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired N-substituted 5-amino-2-isopropylpyridine.[9]
References
- 1. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-isopropylpyridine. Due to the limited availability of experimental data for this specific compound, this guide synthesizes available information, including predicted data for isomeric compounds, and presents detailed, generalized experimental protocols for the determination of its key physical characteristics. This document is intended to serve as a valuable resource for laboratory applications, including synthesis, purification, and formulation development.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that where experimental data is unavailable, predicted values for the closely related isomer, 2-Bromo-5-isopropylpyridine, are provided as a reasonable estimation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Physical Form | Solid, semi-solid, or liquid at room temperature | |
| Predicted Boiling Point | 229.7 ± 20.0 °C | [2] |
| Predicted Density | 1.343 ± 0.06 g/cm³ | [2] |
| Melting Point | Not available. The physical form suggests a melting point near ambient temperature. | |
| Solubility | Predicted to be soluble in a range of organic solvents based on its structure. Insoluble in water. | [3][4] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These are generalized protocols applicable to organic compounds of this nature.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, dried, and then filled with distilled water and weighed.
-
Calculation: The density of the sample is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) Where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation and Analysis: The saturated solution is carefully separated from the undissolved solid (e.g., by filtration or centrifugation). A known aliquot of the clear solution is then analyzed to determine the concentration of the dissolved solute. This can be done by gravimetric analysis (evaporating the solvent and weighing the residue) or by a suitable spectroscopic or chromatographic method.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the physical properties of this compound.
References
Technical Guide to 5-Bromo-2-isopropylpyridine for Chemical Research and Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-isopropylpyridine, a key chemical intermediate used in the synthesis of novel compounds for pharmaceutical and agrochemical research. This document outlines commercially available sources, physicochemical properties, and a representative experimental protocol for its application in synthetic chemistry.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. The presence of a bromine atom at the 5-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The isopropyl group at the 2-position influences the molecule's steric and electronic properties, which can be leveraged to fine-tune the characteristics of the final target compounds. Its structural motif is of significant interest in medicinal chemistry for the development of new therapeutic agents.
Commercial Suppliers and Product Specifications
Sourcing high-quality starting materials is a critical first step in any research and development workflow. Several chemical suppliers offer this compound, though product specifications and available quantities may vary. It is important to note that the compound is sometimes named 2-Bromo-5-isopropylpyridine. Researchers should verify the structure and CAS number to ensure they are ordering the correct material.
| Supplier | Product Name | CAS Number | Product Code | Reported Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Biosynth | This compound | 1159820-58-2 | JWB82058 | Not Specified | C₈H₁₀BrN | 200.08 |
| Sigma-Aldrich (Ambeed) | 2-Bromo-5-isopropylpyridine | 1142197-16-7 | AMBH303C4326 | 95% | C₈H₁₀BrN | 200.08 |
| Smolecule | 2-Bromo-5-isopropylpyridine | 1142197-16-7 | S768869 | Not Specified | C₈H₁₀BrN | 200.08 |
| CRO SPLENDID LAB | This compound | 1159820-58-2 | CSL-22891 | Not Specified | C₈H₁₀BrN | 200.08 |
| Chinachemnet (naskychem) | This compound | 870521-31-6 | Not Specified | Not Specified | C₈H₁₀BrNO | 216.075* |
*Note: Data from Chinachemnet appears to correspond to the related compound 5-Bromo-2-isopropoxypyridine. Researchers should exercise caution and confirm specifications with the supplier.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These properties are essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-(propan-2-yl)pyridine | Smolecule[1] |
| Molecular Formula | C₈H₁₀BrN | Biosynth[2], Smolecule[1] |
| Molecular Weight | 200.08 g/mol | Biosynth[2], Smolecule[1] |
| Appearance | Solid or semi-solid or lump or liquid | Sigma-Aldrich |
| SMILES | CC(C)C1=CN=C(C=C1)Br | Biosynth[2], Smolecule[1] |
| InChI Key | BLQFSODNIHJIEB-UHFFFAOYSA-N | Smolecule[1] |
| Storage Temperature | Inert atmosphere, Room Temperature | Sigma-Aldrich |
Experimental Protocols and Applications
The primary utility of this compound in a drug discovery context is as a scaffold for the synthesis of more complex molecules through cross-coupling reactions. The Suzuki-Miyaura reaction is a prominent example, enabling the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters.[3][4][5] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general method adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.[4][6] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, with 10-25% water)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Visualized Workflows and Mechanisms
To better illustrate the logical flow of utilizing this compound in a research setting, the following diagrams are provided.
References
- 1. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 2. This compound | 1159820-58-2 | JWB82058 [biosynth.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. These application notes provide a detailed protocol and practical guidance for the Suzuki coupling of 5-bromo-2-isopropylpyridine with various aryl- and heteroarylboronic acids. The 2-isopropylpyridine moiety is a valuable scaffold in medicinal chemistry, and this protocol is designed to facilitate the synthesis of its 5-aryl derivatives.
Given the steric hindrance imparted by the isopropyl group at the 2-position, careful selection of the catalyst system is crucial for achieving high yields. Sterically hindered substrates often require more robust catalytic systems to overcome the challenges associated with oxidative addition and reductive elimination steps in the catalytic cycle.[2][3]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide (in this case, this compound) in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
Experimental Overview
The successful execution of the Suzuki coupling of this compound requires careful consideration of the reaction parameters. The steric bulk of the 2-isopropyl group necessitates the use of specialized ligands that can facilitate the key steps of the catalytic cycle.
Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes. | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources once reduced in situ. Pre-formed complexes can offer higher stability and activity. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[2][3] | Standard ligands like PPh₃ may be ineffective for sterically hindered substrates. Bulky ligands promote the formation of a reactive monoligated Pd(0) species and facilitate reductive elimination.[3] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃. For more challenging couplings, a stronger base like t-BuOK might be necessary.[2] | The choice of base is critical and can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for hindered couplings. |
| Solvent | Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., dioxane/water). | The solvent choice can influence the solubility of the reagents and the stability of the catalytic species. Degassing the solvent is crucial to prevent catalyst oxidation. |
| Temperature | 80-120 °C. | Sterically hindered substrates often require higher temperatures to overcome the activation energy of the reaction. |
| Boronic Acid/Ester | Arylboronic acids or their pinacol esters. | Boronic acids are generally more reactive, but pinacol esters can offer greater stability and are less prone to side reactions like protodeboronation.[5] |
Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., 2-5 mol% Pd(OAc)₂), and the ligand (e.g., 4-10 mol% SPhos).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent (and degassed water if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-isopropylpyridine.
Data Presentation: Exemplary Reaction Conditions for Similar Substrates
The following table summarizes successful Suzuki coupling conditions reported in the literature for substrates with some similarities to this compound, which can serve as a guide for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | Good | [6] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite ligand | KF | Dioxane | 110 | 91 | [7] |
| 2-Bromobenzaldehyde | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / TPPTS | K₂CO₃ | Acetonitrile/Water | 60 | 73 | |
| Sterically hindered aryl bromides | Sterically hindered arylboronic acids | Pd-NHC complex | t-BuOK | Dioxane | RT-100 | >99 | [2] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Degas the solvent thoroughly.
-
Ineffective Ligand: Switch to a bulkier, more electron-rich ligand such as SPhos, RuPhos, or an N-heterocyclic carbene (NHC).[3]
-
Insufficient Temperature: Increase the reaction temperature. Microwave irradiation can also be beneficial for driving the reaction to completion.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using the corresponding boronic ester or ensuring anhydrous conditions can mitigate this.
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.
-
Debromination: The formation of 2-isopropylpyridine as a byproduct can sometimes be observed. Using a milder base or a different catalyst system may reduce this.
-
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of a diverse range of 5-aryl-2-isopropylpyridine derivatives for applications in research and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[2] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-isopropylpyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of a sterically hindering isopropyl group ortho to the bromine atom on the pyridine ring requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[2] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the reaction.[1]
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on established procedures for structurally similar sterically hindered bromopyridines and should be optimized for the specific substrate and amine.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add aniline and anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene and morpholine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions and outcomes for the amination of structurally similar, sterically hindered bromopyridines. This data provides a strong foundation for the successful application of the protocols above.
Table 1: Amination of Sterically Hindered Bromopyridines with Primary Amines
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 4 | ~60[3] |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | High Conv.[4] |
| 3 | 3-Bromo-2-methylpyridine | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | ~85 |
Disclaimer: The data presented in this table is based on the amination of analogous sterically hindered bromopyridines and serves as a representative guide. Optimization will be required for this compound.
Table 2: Amination of Sterically Hindered Bromopyridines with Secondary Amines
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 18 | ~98[4] |
| 2 | 2-Bromo-6-methylpyridine | Piperidine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 18 | ~90 |
| 3 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~95[4] |
Disclaimer: The data presented in this table is based on the amination of analogous sterically hindered bromopyridines and serves as a representative guide. Optimization will be required for this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Using 5-Bromo-2-isopropylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 5-Bromo-2-isopropylpyridine in three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-isopropylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds from the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide.
General Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 82[1] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 78[2] |
Note: The data presented is based on reactions with structurally similar 5-bromo-2-methylpyridin-3-amine and may require optimization for this compound.
Experimental Protocol: Synthesis of 5-Phenyl-2-isopropylpyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-isopropylpyridine.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-isopropylpyridin-5-amines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines.[3]
General Reaction Scheme:
Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | 75[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | Dioxane | 100 | 12 | 82 |
Note: Data is based on reactions with similar bromopyridine substrates and serves as a starting point for optimization.
Experimental Protocol: Synthesis of N-Phenyl-2-isopropylpyridin-5-amine
This protocol is adapted from a procedure for a similar bromopyridine substrate and may require optimization.[4]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-isopropylpyridin-5-amine.
Figure 4: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-isopropylpyridines
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[5][6]
General Reaction Scheme:
Figure 5: General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[7] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 3 | 89[6] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85[5] |
Note: Data is based on reactions with similar bromopyridine substrates and serves as a starting point for optimization.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-isopropylpyridine
This protocol is based on a general procedure for the Sonogashira coupling of aminobromopyridines.[7]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylethynyl)-2-isopropylpyridine.
Figure 6: Experimental workflow for Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse pyridine derivatives utilizing 5-Bromo-2-isopropylpyridine as a versatile starting material. The methodologies detailed herein are centered around widely-used palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions offer powerful and efficient pathways to generate novel substituted pyridines with significant potential for applications in medicinal chemistry and drug discovery. The protocols provided are based on established literature procedures for analogous compounds and serve as a robust starting point for further optimization.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom at the 5-position of this compound serves as an excellent handle for these transformations, allowing for the introduction of a wide array of substituents.
Key advantages of these methods include:
-
Versatility: A broad range of coupling partners can be employed to generate diverse libraries of pyridine derivatives.
-
Efficiency: Reactions often proceed with high yields under relatively mild conditions.
-
Functional Group Tolerance: These reactions are compatible with a wide variety of functional groups, minimizing the need for protecting group strategies.
I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-isopropylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.
General Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (9:1) | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 20 | 75-85 |
Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions.
II. Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-isopropylpyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2]
General Reaction Scheme:```
This compound + Amine --[Pd catalyst, Ligand, Base]--> N-substituted-2-isopropylpyridin-5-amine
This compound + Terminal Alkyne --[Pd catalyst, Cu(I) co-catalyst, Base]--> 5-Alkynyl-2-isopropylpyridine
Caption: General experimental workflow for cross-coupling reactions.
Potential Biological Signaling Pathway Inhibition
Many pyridine derivatives exhibit inhibitory activity against various protein kinases. For instance, derivatives of 5-substituted-2-isopropylpyridines could potentially act as inhibitors of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in various inflammatory diseases and cancers. [3][4]Specifically, they might target Tyrosine Kinase 2 (TYK2), a member of the JAK family. [5][6]
Caption: Hypothetical inhibition of the TYK2-mediated JAK-STAT signaling pathway by a synthesized pyridine derivative.
This diagram illustrates how an extracellular cytokine signal is transduced through the cell membrane to the nucleus, leading to gene transcription. The synthesized pyridine derivative is depicted as a potential inhibitor of TYK2, a key kinase in this pathway, thereby blocking the downstream signaling cascade.
Conclusion
The synthetic protocols and application notes provided herein demonstrate the utility of this compound as a versatile building block for the synthesis of a wide range of novel pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer efficient and flexible methods for the introduction of aryl, amino, and alkynyl functionalities, respectively. The resulting compounds are of significant interest for screening in drug discovery programs, particularly as potential kinase inhibitors. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired products.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Grignard Reaction of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of the Grignard reagent derived from 5-bromo-2-isopropylpyridine. This versatile intermediate is a valuable building block in medicinal chemistry and drug development, enabling the introduction of the 2-isopropylpyridin-5-yl moiety into a wide range of molecular scaffolds. The protocols detailed below offer methodologies for both the classical formation of the Grignard reagent and the more modern halogen-magnesium exchange, followed by subsequent reactions with electrophiles.
Introduction
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom. The Grignard reagent is typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The resulting reagent, of the form R-Mg-X, possesses a highly nucleophilic carbon atom, making it a powerful tool in organic synthesis.[2]
For heteroaromatic halides such as this compound, the formation of the Grignard reagent allows for the subsequent functionalization of the pyridine ring at the 5-position. The 2-isopropyl-5-pyridyl structural motif is of significant interest in drug discovery due to the prevalence of substituted pyridines in a vast array of biologically active compounds.
Methodology and Protocols
Two primary methods for the preparation of 2-isopropyl-5-pyridylmagnesium bromide are presented: the classical Grignard reaction with magnesium turnings and the more contemporary bromine-magnesium exchange reaction using a commercially available Grignard reagent.
Protocol 1: Classical Grignard Reagent Formation
This protocol describes the formation of 2-isopropyl-5-pyridylmagnesium bromide from this compound and magnesium turnings.
Experimental Protocol:
-
Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a positive pressure of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a small crystal of iodine to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The disappearance of the iodine color and gentle refluxing of the solvent indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution of 2-isopropyl-5-pyridylmagnesium bromide is ready for the next step.
Protocol 2: Bromine-Magnesium Exchange
This protocol utilizes a halogen-magnesium exchange reaction, which can be more efficient and tolerant of certain functional groups. A common reagent for this is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard".[3]
Experimental Protocol:
-
Preparation: In a dried, inert atmosphere glovebox or using Schlenk techniques, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Cool the solution to 0 °C. To this solution, add a solution of i-PrMgCl·LiCl (1.1-1.3 equivalents) in THF dropwise.
-
Completion: Stir the reaction mixture at 0-25 °C for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with a proton source and analyzing by GC-MS or LC-MS. The resulting solution contains 2-isopropyl-5-pyridylmagnesium chloride-lithium chloride complex.
Protocol 3: Reaction with an Electrophile (Example: Aldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Experimental Protocol:
-
Addition of Electrophile: Cool the solution of the Grignard reagent (from Protocol 1 or 2) to 0 °C in an ice bath.
-
Reaction: To the stirred Grignard solution, add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key parameters for the described protocols. Yields are estimated based on analogous reactions due to the lack of specific literature data for this compound.
| Parameter | Protocol 1 (Classical) | Protocol 2 (Br-Mg Exchange) | Protocol 3 (Reaction with Aldehyde) |
| Starting Material | This compound | This compound | 2-isopropyl-5-pyridylmagnesium bromide/chloride |
| Key Reagents | Mg turnings, I₂ (cat.) | i-PrMgCl·LiCl | Aldehyde (e.g., benzaldehyde) |
| Stoichiometry | 1.2 eq. Mg | 1.1-1.3 eq. i-PrMgCl·LiCl | 1.0 eq. Aldehyde |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Temperature | RT to 50 °C | 0 °C to RT | 0 °C to RT |
| Reaction Time | 2-3 hours | 1-2 hours | 1-3 hours |
| Estimated Yield | 70-85% (formation) | >90% (formation) | 60-80% (isolated product) |
Visualizations
References
Application Notes and Protocols: Lithiation of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of heteroaromatic compounds, particularly pyridines, is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups onto the pyridine scaffold. This powerful carbon-carbon and carbon-heteroatom bond-forming strategy is of paramount importance in medicinal chemistry and drug discovery, as the pyridine motif is a prevalent core in numerous pharmacologically active molecules.[1][2][3] The selective functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
This document provides detailed application notes and a comprehensive protocol for the lithiation of 5-bromo-2-isopropylpyridine. This specific substrate is a valuable building block for accessing novel 2,5-disubstituted pyridines, which are of significant interest in the development of new therapeutic agents. The protocol outlines the generation of the 5-lithiated intermediate via halogen-metal exchange and its subsequent trapping with a representative electrophile.
Application Notes
The lithiation of this compound proceeds via a bromine-lithium exchange reaction, a rapid and generally high-yielding transformation.[4] This method is preferred over deprotonation, as the bromine atom directs the lithiation to the C-5 position. The resulting 2-isopropyl-5-lithiopyridine is a potent nucleophile that can react with a diverse range of electrophiles to introduce various functionalities at the 5-position of the pyridine ring.
Key Considerations for Successful Lithiation:
-
Anhydrous and Inert Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen.[5] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions, such as the degradation of the organolithium reagent or undesired reactions with the solvent.[6]
-
Choice of Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used as they solvate the lithium cation, enhancing the reactivity of the organolithium species.[7]
-
Reagent Purity: The quality of the organolithium reagent is crucial for achieving high yields and reproducibility. It is advisable to titrate the n-BuLi solution prior to use to determine its exact molarity.
Applications in Drug Development:
The 2-isopropyl-5-substituted pyridine scaffold, accessible through this lithiation protocol, is a valuable pharmacophore. The isopropyl group can provide beneficial steric interactions with biological targets and improve metabolic stability. The functional group introduced at the 5-position can be tailored to modulate the biological activity and pharmacokinetic profile of the molecule. For instance, the introduction of carbonyl groups, alkyl chains, or other heteroaromatic rings can lead to compounds with potential applications as enzyme inhibitors, receptor modulators, or antimicrobial agents. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[1]
Reaction Pathway
Caption: General reaction pathway for the lithiation of this compound and subsequent electrophilic trapping.
Experimental Workflow
Caption: Step-by-step workflow for the lithiation and electrophilic trapping of this compound.
Experimental Protocols
Materials and Reagents:
-
This compound
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Protocol: Lithiation and Trapping with N,N-Dimethylformamide (DMF)
-
Reaction Setup:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Maintain a positive pressure of argon throughout the reaction.
-
To the flask, add this compound (1.0 equiv.) and anhydrous THF (to make a 0.2 M solution).
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the organolithium species.
-
-
Electrophilic Trapping:
-
In a separate dry flask, prepare a solution of the electrophile, N,N-dimethylformamide (DMF) (1.5 equiv.), in a small amount of anhydrous THF.
-
Add the DMF solution dropwise to the stirred organolithium solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-isopropyl-5-formylpyridine.
-
Quantitative Data Summary
The following tables provide a summary of the reagents and reaction conditions for the lithiation of this compound and subsequent trapping with various electrophiles. Yields are representative and may vary based on the specific reaction conditions and scale.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Lithiating Agent |
| Anhydrous THF | - | Solvent |
| Electrophile | 1.2 - 1.5 | Trapping Agent |
Table 2: Reaction Conditions
| Parameter | Value | Notes |
| Temperature | -78 °C | For lithiation and electrophile addition |
| Reaction Time (Lithiation) | 30 - 60 min | Ensure complete halogen-metal exchange |
| Reaction Time (Trapping) | 30 min at -78 °C, then warm to RT | Varies with electrophile |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for success |
Table 3: Representative Electrophiles and Products
| Electrophile | Product | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | 2-Isopropyl-5-formylpyridine | 70-85% |
| Benzaldehyde | (2-Isopropylpyridin-5-yl)(phenyl)methanol | 65-80% |
| Acetone | 2-(2-Isopropylpyridin-5-yl)propan-2-ol | 60-75% |
| Iodine (I₂) | 5-Iodo-2-isopropylpyridine | 75-90% |
| Trimethylsilyl chloride (TMSCl) | 2-Isopropyl-5-(trimethylsilyl)pyridine | 80-95% |
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals trained in handling hazardous materials and performing chemical synthesis. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is solely responsible for the safe execution of these procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-isopropylpyridine as a versatile building block. The strategic functionalization of the pyridine core is a cornerstone of modern medicinal chemistry, and the methods described herein offer robust pathways to novel molecular entities with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
This compound is a valuable starting material in drug discovery and development. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the pyridine ring. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are fundamental in the synthesis of complex molecules with tailored biological activities. The 2-isopropyl group can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity to biological targets.
The products of these reactions, such as 2-isopropyl-5-arylpyridines, N-aryl-2-isopropylpyridin-5-amines, and 5-alkynyl-2-isopropylpyridines, are scaffolds found in a range of biologically active compounds, including kinase inhibitors, central nervous system (CNS) active agents, and antiviral compounds.[1][2]
I. Suzuki-Miyaura Coupling: Synthesis of 2-isopropyl-5-arylpyridines
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] This reaction is a cornerstone in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.
Application Notes
The Suzuki coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 2-isopropyl-5-arylpyridines. These products are of significant interest as they are structural components in many biologically active molecules. The reaction is generally tolerant of a wide variety of functional groups on the arylboronic acid partner, allowing for the synthesis of complex molecules.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound, providing a strong indication of expected outcomes.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | 78 |
Experimental Protocol
This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 15 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
II. Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-isopropylpyridin-5-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6][7] This reaction is of great importance in the pharmaceutical industry for the synthesis of a wide range of drug candidates.
Application Notes
The Buchwald-Hartwig amination of this compound with various primary and secondary amines provides access to a diverse library of N-substituted 2-isopropylpyridin-5-amines. These compounds are valuable scaffolds in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents. The choice of ligand and base is crucial for achieving high yields and good functional group tolerance.
Quantitative Data
The following table presents representative reaction conditions for the Buchwald-Hartwig amination of bromopyridine substrates. These conditions can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | High (expected) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | High (expected) |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | Dioxane | 100 | 24 | Moderate to High (expected) |
Experimental Protocol
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or sealed vial.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-isopropylpyridines
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6][9] This reaction is widely used to introduce alkyne functionalities into organic molecules, which can serve as versatile handles for further transformations.
Application Notes
The Sonogashira coupling of this compound with various terminal alkynes provides access to 5-alkynyl-2-isopropylpyridines. These compounds are valuable intermediates in organic synthesis and can be found in various biologically active molecules. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Quantitative Data
The following table summarizes representative reaction conditions for the Sonogashira coupling of bromopyridine substrates.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (2.0) | DMF | 65 | 4 | High (expected) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.0) | THF | RT | 6 | High (expected) |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | DBU (1.5) | Acetonitrile | 80 | 3 | High (expected) |
Experimental Protocol
This protocol is a general procedure based on established methods for the Sonogashira coupling of aryl bromides.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 3-6 hours, or until completion is confirmed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-2-isopropylpyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-isopropylpyridine is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a bromine atom at the 5-position provides a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl, heteroaryl, and alkyl substituents. The 2-isopropyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutic agents.
Core Applications in Medicinal Chemistry: Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. By functionalizing the 5-position of the pyridine ring, medicinal chemists can explore interactions with the solvent-exposed region of the kinase, thereby modulating potency and selectivity. Derivatives of this compound are promising precursors for inhibitors of various kinases, including p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK), which are implicated in inflammatory diseases and cancer, respectively.
Logical Relationship: From Building Block to Kinase Inhibitors
Caption: Logical workflow from this compound to kinase inhibitors.
Experimental Protocols
The following protocols provide generalized methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as a key starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
R-B(OH)₂ + Br-Py-isopropyl --[Pd catalyst, base]--> R-Py-isopropyl
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, Potassium Carbonate)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with an aniline derivative.
Reaction Scheme:
R-NH₂ + Br-Py-isopropyl --[Pd catalyst, base]--> R-NH-Py-isopropyl
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃, Cesium Carbonate)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the aniline derivative (1.2 mmol, 1.2 eq.), and cesium carbonate (1.5 mmol, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the palladium pre-catalyst (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound and the biological activity of the resulting example compounds.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | 18 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 14 | 88 |
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 2 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Dioxane | 100 | 18 | 82 |
| 3 | Morpholine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Toluene | 100 | 24 | 65 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 22 | 71 |
Table 3: Biological Activity of Representative Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| EX-1 (Suzuki Product) | p38 MAP Kinase | 150 |
| EX-2 (Amination Product) | ALK | 85 |
| EX-3 (Suzuki Product) | p38 MAP Kinase | 95 |
| EX-4 (Amination Product) | ALK | 50 |
Signaling Pathways and Experimental Workflows
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1] Dysregulation of this pathway is implicated in various inflammatory diseases. Inhibitors derived from this compound can be designed to target the ATP-binding site of p38, thereby blocking its kinase activity and downstream inflammatory signaling.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The ALK receptor tyrosine kinase, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer.[2][3] ALK inhibitors competitively bind to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the ALK signaling pathway.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors using this compound as a starting material generally follows a structured workflow.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-isopropylpyridine as a key building block. The methodologies described herein are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted 2-isopropylpyridines. These derivatives are of significant interest in medicinal chemistry and materials science.
This guide covers four major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the synthesis of 5-aryl-2-isopropylpyridines.
-
Sonogashira Coupling: For the preparation of 5-alkynyl-2-isopropylpyridines.
-
Buchwald-Hartwig Amination: For the formation of 5-amino-2-isopropylpyridines.
-
Heck Coupling: For the vinylation of this compound.
Each section includes an overview of the reaction, a summary of representative reaction conditions in tabular format derived from analogous substrates, a detailed experimental protocol, and a visualization of the experimental workflow.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-isopropylpyridines
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron compound (such as a boronic acid or its ester) with an organic halide.[1][2][3][4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids. These examples serve as a guide for the development of specific conditions for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine[3] | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | 5-bromonicotinic acid[3] | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 80 | 24 | 89 |
| 3 | 2-bromo-5-methylpyridin-4-amine[5] | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | Isopropanol/H₂O (2:1) | Reflux | 8-12 | Good |
| 4 | 5-Bromo-N-phenylpyridin-3-amine[6] | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | Not Specified |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[3]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-isopropylpyridines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2][7] Its mild reaction conditions and tolerance for a variety of functional groups make it a valuable tool in organic synthesis.[2]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table presents typical conditions for the Sonogashira coupling of various bromopyridines with terminal alkynes, which can be adapted for this compound.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-3-bromopyridine[8] | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (as base & solvent) | DMF | 100 | 3 | up to 96 |
| 2 | 5-bromopyrimidine[9] | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF | RT | 3-16 | Not Specified |
| 3 | 5-bromo-N-phenylpyridin-3-amine[5] | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | Not Specified |
| 4 | 6-bromo-3-fluoro-2-cyanopyridine[10] | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (as co-solvent) | THF/Et₃N (2:1) | RT | 16 | High |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling Catalytic Cycle
Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-isopropylpyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The table below summarizes typical conditions for the Buchwald-Hartwig amination of various bromopyridines, providing a starting point for the amination of this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-dibromopyridine[2] | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 80 | 18 | 96 (at C5) |
| 2 | 5-bromopyrimidine[7] | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 3 | 2-amino-5-bromo-4-methylpyridine[14] | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (4.5) | Cs₂CO₃ (1.4) | Toluene | 110 | Not Specified | High |
| 4 | 2-bromo-6-methylpyridine[15] | trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the base, this compound, and the amine. Then, add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Workflow
General workflow for Buchwald-Hartwig amination.
Heck Coupling: Synthesis of 5-Vinyl-2-isopropylpyridines
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base to form a substituted alkene.[14][16] This reaction is a powerful tool for the vinylation of aryl halides.
Data Presentation: Representative Heck Coupling Conditions
The following table shows typical conditions for the Heck reaction of aryl bromides with various alkenes. These can be used as a starting point for the vinylation of this compound.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromoacetophenone[17] | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Good |
| 2 | 5-bromoindole[18] | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 |
| 3 | Aryl Bromide[14] | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 100 | Not Specified | High |
| 4 | Aryl Bromide[19] | Ethylene | Palladacycle | - | KOAc (2) | Not Specified | Not Specified | Not Specified | Good |
Experimental Protocol: General Procedure for Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃ or a palladacycle, if required)
-
Base (e.g., K₂CO₃, Et₃N, or KOAc, 2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile, with or without water)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound, the palladium catalyst, ligand (if used), and the base.
-
Reagent Addition: Add the solvent and the alkene.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Heck Reaction Catalytic Cycle
Catalytic cycle of the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [pubmed.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole | Semantic Scholar [semanticscholar.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 16. Mechanochemical aerobic oxidative Heck coupling by polymer-assisted grinding: cyclodextrin additive facilitating regioselectivity control - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of 5-Bromo-2-isopropylpyridine with various terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The resulting 5-alkynyl-2-isopropylpyridine derivatives are valuable intermediates in the synthesis of novel pharmaceutical compounds and functional organic materials.
The Sonogashira reaction is prized for its mild reaction conditions and broad functional group tolerance, making it an essential tool in medicinal chemistry and drug discovery.[1][2] The protocols provided herein are based on established methodologies for structurally analogous bromopyridine substrates and serve as a robust starting point for further optimization.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4] An amine base is utilized to neutralize the hydrogen halide generated during the reaction.[5]
Recommended Reaction Conditions
The following table summarizes optimized reaction conditions for the Sonogashira coupling of various bromopyridine derivatives with a selection of terminal alkynes. These conditions are anticipated to be a suitable starting point for the reaction of this compound.
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 5-Bromo-N-phenylpyridin-3-amine | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | - | CuI (10.0) | Et₃N | THF | RT | 16 | 89 |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15.0) | - | CuI (30.0) | Et₃N | THF | RT | 16 | High |
Note: The data presented is based on reactions with analogous bromopyridine substrates and should be considered as a starting point for optimization for this compound.[2][6][7]
Detailed Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the alkyne's reactivity) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-2-isopropylpyridine.
Troubleshooting:
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand, or employing a different base or solvent. For less reactive aryl bromides, a higher temperature may be required.[4]
-
Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The addition of fresh catalyst may also be beneficial.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a diacetylene byproduct can occur. This can sometimes be minimized by using copper-free conditions or by the slow addition of the terminal alkyne.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction with 5-Bromo-2-isopropylpyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the vinylation of aryl halides, offering a versatile method for the synthesis of complex molecules.[1] The protocols and data presented herein are compiled from established methodologies for similar bromopyridine substrates and serve as a comprehensive guide for laboratory application.
Overview of the Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst.
Recommended Reaction Conditions
The successful execution of the Heck reaction with this compound is contingent on the careful selection of the catalyst system, base, solvent, and reaction temperature. Due to the electron-deficient nature of the pyridine ring, specific conditions are recommended to achieve high yields.
A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) being a common and effective precatalyst. Phosphine ligands are typically required to stabilize the palladium catalyst and promote reactivity. The choice of base is critical for the regeneration of the active Pd(0) catalyst. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are frequently employed. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are standard.
Quantitative Data Summary
The following table summarizes representative Heck reaction conditions and yields for substrates analogous to this compound. This data provides a valuable reference for reaction optimization.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | ~85 | 2-Bromopyridine |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMF | 120 | 8 | ~90 | 5-Bromopyridin-2-amine |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | None | Et₃N (2) | DMF/H₂O | 80 | 4 | ~75 | General Aryl Bromides |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMF | 110 | 16 | ~88 | 2-Bromopyridine |
| 5 | Ethyl acrylate | Pd(OAc)₂ (0.8) | None | Et₄NCl (3), NaOAc (2.5) | Ethanol | 140 (MW) | 0.5 | ~92 | 2-Bromonaphthalene[2] |
Detailed Experimental Protocols
This section provides step-by-step protocols for the Heck reaction of this compound with two common coupling partners: styrene and n-butyl acrylate.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the vessel.
-
Add triethylamine (1.5 mmol, 1.5 equiv) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-isopropyl-5-styrylpyridine.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) to the vessel.
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.
-
Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding (E)-butyl 3-(6-isopropylpyridin-3-yl)acrylate.
Visualizing the Process
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines the general laboratory workflow for setting up a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
The Pivotal Role of 5-Bromo-2-isopropylpyridine in Agrochemical Innovation: A Detailed Application and Protocol Guide
Introduction: 5-Bromo-2-isopropylpyridine is a key heterocyclic building block in the synthesis of modern agrochemicals. The strategic placement of a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyridine ring provides a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. The bromine atom serves as a crucial handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the isopropyl group can influence the compound's steric and electronic properties, impacting its biological activity and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of next-generation crop protection agents.
Key Applications in Agrochemical Synthesis
The pyridine scaffold is a well-established feature in a multitude of commercial agrochemicals, known to exhibit a wide range of biological activities.[1] 5-Bromo-2-substituted pyridines are particularly valuable intermediates in the discovery of new active ingredients. While specific public-domain examples for the 2-isopropyl derivative are limited, its structural similarity to other 2-alkyl-5-bromopyridines suggests its utility in the following areas:
-
Herbicide Development: Pyridine-based herbicides can function through various mechanisms, including the inhibition of essential plant enzymes or mimicking plant hormones.[1] The derivatization of the 5-bromo position allows for the synthesis of extensive libraries of compounds for screening against various weed species.
-
Fungicide Synthesis: The pyridine core is a common motif in fungicides. Through synthetic modifications, particularly at the bromine-substituted position, novel compounds can be designed to target specific fungal pathogens, potentially overcoming existing resistance mechanisms.
-
Insecticide Innovation: The versatility of the 5-bromo-2-alkylpyridine scaffold allows for its incorporation into new insecticidal molecules, including analogs of existing classes or compounds with novel modes of action.
Synthetic Strategies and Experimental Protocols
The primary route for elaborating the this compound core involves the substitution of the bromine atom, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond, linking the pyridine ring to other aryl or heteroaryl moieties.
Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pyridine Derivative
The following protocol is a representative example based on the synthesis of derivatives from the structurally similar 5-bromo-2-methylpyridin-3-amine.[2] This methodology can be adapted for this compound.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium phosphate, 2.0 - 2.5 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 85-95°C and stir vigorously for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-isopropylpyridine derivative.
Quantitative Data from Analogous Reactions:
The following table summarizes the yields for Suzuki coupling reactions of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] These values provide an expected range for the yields of similar reactions with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-2-methylpyridin-3-amine | 78 |
Workflow for Agrochemical Discovery
The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 5-Bromo-2-isopropylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when using this specific substrate.
The presence of the pyridine nitrogen and the adjacent isopropyl group introduces unique challenges, including potential catalyst inhibition and steric hindrance, which necessitate careful optimization of reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?
A1: Low conversion is the most common issue and can stem from several factors related to the specific structure of this compound.
-
Potential Cause 1: Catalyst Inhibition. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Troubleshooting:
-
Switch to a more effective ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][2] Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a highly reactive palladium(0) species and can shield the metal center from pyridine coordination.[1]
-
Increase catalyst loading. While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
-
-
-
Potential Cause 2: Steric Hindrance. The isopropyl group at the 2-position creates steric bulk, which can impede key steps in the catalytic cycle like oxidative addition or reductive elimination.[1][2]
-
Troubleshooting:
-
Use a bulkier ligand. Counterintuitively, a bulkier ligand can often accelerate the reaction by promoting the difficult reductive elimination step.[4] Ligands like SPhos and XPhos are excellent choices.[5]
-
Increase the reaction temperature. Higher temperatures (e.g., 100-120 °C) can provide the necessary energy to overcome the activation barriers caused by steric hindrance.[2][5] Microwave irradiation can also be a powerful tool for this purpose.[2][6]
-
-
-
Potential Cause 3: Inactive Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ.[5]
-
Troubleshooting:
-
Ensure rigorous degassing. Oxygen can oxidize and deactivate the Pd(0) catalyst.[5][7] Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]
-
Use a Pd(0) precatalyst. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[5]
-
-
Q2: I'm observing significant formation of side products, such as homocoupling of my boronic acid or dehalogenation of the starting material. What should I do?
A2: The formation of side products reduces yield and complicates purification.
-
Problem: Homocoupling of Boronic Acid. This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen or Pd(II) species.[7]
-
Troubleshooting:
-
Improve degassing. Meticulously remove all oxygen from the reaction mixture.[6][7]
-
Adjust stoichiometry. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes promote homocoupling.
-
Use a Pd(0) precatalyst. This minimizes the amount of Pd(II) present at the start of the reaction.[7]
-
-
-
Problem: Dehalogenation (Hydrodehalogenation). The bromine atom on the pyridine is replaced by a hydrogen atom.
-
Troubleshooting: This side reaction can occur if a hydride source is present. Some bases or solvents (like alcohols) can act as hydride donors under certain conditions.[7] Consider switching to a non-alcoholic solvent and a base like K₃PO₄ or Cs₂CO₃.
-
Q3: My boronic acid appears to be degrading during the reaction. How can I prevent this?
A3: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5][7]
-
Potential Cause: Harsh Basic Conditions. The combination of a strong base and water can accelerate the cleavage of the C-B bond.[5]
-
Troubleshooting:
-
Use a milder base. Consider switching from strong bases like NaOH to milder options like K₃PO₄ or KF.[5]
-
Use anhydrous conditions. While many Suzuki reactions use aqueous mixtures, highly sensitive substrates may benefit from strictly anhydrous conditions.[5]
-
Protect the boronic acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[5][8]
-
-
Frequently Asked Questions (FAQs)
What is the best general-purpose catalyst system for the Suzuki coupling of this compound?
There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, a highly effective starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.
| Catalyst Component | Recommended Choices | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Readily available and effective precatalysts.[9] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that overcome steric hindrance and prevent catalyst inhibition by the pyridine nitrogen.[1][2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation with minimal side reactions.[2][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are robust and widely used for Suzuki couplings.[9][10] |
How critical is the choice of base?
The base is critical. It plays a key role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] The solubility and strength of the base can significantly impact the reaction rate and yield. Finely powdered K₃PO₄ is a reliable choice for many challenging couplings.[2]
My product is difficult to purify. Any tips?
Purification can be challenging due to residual palladium and ligand-related byproducts.
-
Palladium Removal: After the reaction, consider treating the crude mixture with an activated carbon slurry or a palladium scavenger to remove residual metal before chromatography.
-
Chromatography: If the product and starting material have similar polarities, careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary.
Visualizing the Process
Experimental Workflow
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Troubleshooting Logic
Use this decision tree to diagnose and solve common issues with low reaction yield.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and potassium phosphate.[9]
-
Add the palladium acetate and SPhos ligand.[9]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[5][9]
-
Add the degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 to 10:1 dioxane:water). The final concentration should be around 0.1-0.2 M relative to the limiting reagent.[5][9]
-
With vigorous stirring, heat the reaction mixture to 80–110 °C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12–24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-isopropylpyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-2-isopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for this challenging transformation. The steric hindrance posed by the isopropyl group and the coordinating nature of the pyridine nitrogen often require careful optimization of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion to the desired product. What are the most common initial checks?
Low conversion is a frequent issue and can stem from several factors. Here are the primary areas to investigate:
-
Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction.[1][2]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[1][3] Use anhydrous, degassed solvents and high-purity starting materials.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial for success. For sterically hindered substrates like this compound, standard catalysts may not be effective.
Q2: I'm observing significant formation of hydrodehalogenation (de-bromination) byproduct. What causes this and how can I minimize it?
Hydrodehalogenation, where the bromine atom is replaced by hydrogen, is a common side reaction.[4]
-
Cause: This side reaction can compete with the desired C-N bond formation, particularly with sterically hindered substrates. It can be promoted by factors such as a non-optimal ligand, an overly strong base, or elevated temperatures.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to favor reductive elimination over competing pathways.[4][5] Consider ligands specifically designed for challenging substrates.
-
Base Selection: While a strong base is necessary, an excessively strong one can promote side reactions. Screening different bases may be required (see Q4).
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Q3: How do I select the optimal ligand for the amination of this compound?
Ligand selection is critical and often substrate-dependent. For sterically hindered and heteroaromatic substrates, bulky and electron-rich phosphine ligands are generally the most effective.[1][4]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines: Ligands like XPhos, SPhos, and BrettPhos are designed for challenging couplings and can be highly effective.[5]
-
Ferrocene-based Ligands: These have also shown success in difficult aminations.
-
-
Troubleshooting Workflow for Ligand Selection:
Caption: A decision tree for troubleshooting ligand selection.
Q4: What is the role of the base, and which one should I choose?
The base is critical for deprotonating the amine, allowing it to coordinate with the palladium center.[6][7] The choice of base can significantly impact the reaction's success, especially in nonpolar solvents where an anionic base is often required to deprotonate the neutral palladium-amine complex.[6][7][8]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are commonly used and often lead to higher reaction rates.[1] However, they may not be compatible with base-sensitive functional groups.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.
-
Solubility: The solubility of the base can also be a factor. In some cases, a more soluble organic base might be advantageous.
| Base | Strength | Common Solvents | Considerations |
| NaOt-Bu | Strong | Toluene, Dioxane, THF | Very common, but can promote side reactions. |
| KOt-Bu | Strong | Toluene, Dioxane, THF | Similar to NaOt-Bu. |
| LHMDS | Strong | Toluene, Dioxane, THF | Can be beneficial for substrates with acidic protons.[9] |
| Cs₂CO₃ | Moderate | Dioxane, DMF | Good for base-sensitive substrates. |
| K₃PO₄ | Moderate | Dioxane, DMF | An alternative moderate base. |
Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility of any reaction component is a common reason for low yield.[1]
-
Solvent Screening: The primary role of the solvent is to solubilize all components. Common solvents include toluene, dioxane, and THF. If solubility is an issue in toluene, consider a more polar aprotic solvent like dioxane.
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.
-
Concentration: Adjusting the concentration of the reaction mixture can sometimes aid in solubility.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound:
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[10]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[10]
Troubleshooting Experimental Workflow:
Caption: A systematic workflow for troubleshooting low-yield reactions.
Data Presentation: Example Optimization Table
The following table illustrates how to systematically screen reaction conditions. The yields are hypothetical and serve as a guide for data organization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 15 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 40 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | 12 | 75 |
| 5 | G3-XPhos (2) | - | NaOt-Bu (1.4) | Dioxane | 100 | 12 | 85 |
| 6 | G3-XPhos (2) | - | NaOt-Bu (1.4) | Dioxane | 80 | 24 | 82 |
Disclaimer: The information provided in this document is for research use only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2-isopropylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and use of 5-Bromo-2-isopropylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is through the direct electrophilic bromination of 2-isopropylpyridine. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The principal side reaction is over-bromination, leading to the formation of di-bromo pyridine derivatives as the main impurity. The reaction conditions, particularly the stoichiometry of the brominating agent, must be carefully controlled to minimize the formation of these byproducts.
Q3: My Suzuki coupling reaction using this compound is giving a low yield. What are the potential causes?
A3: Low yields in Suzuki coupling reactions with this compound can be attributed to several factors. Catalyst inhibition by the pyridine nitrogen is a common issue. The lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, reducing its activity. Additionally, protodeboronation of the boronic acid partner can occur, especially in the presence of water and at elevated temperatures.
Q4: I am observing decomposition of my compound during purification by column chromatography. How can this be prevented?
A4: Bromopyridines can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To mitigate this, it is recommended to use neutralized silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%). Alternatively, using a less acidic stationary phase like alumina can be beneficial.
Troubleshooting Guides
Synthesis: Bromination of 2-isopropylpyridine
Issue: Low yield of this compound and significant formation of di-bromo byproducts.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent to 2-isopropylpyridine. A slight excess of the brominating agent may be necessary, but a large excess will favor di-bromination. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Electrophilic aromatic substitution is temperature-dependent. Running the reaction at too high a temperature can lead to decreased selectivity and increased side product formation. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine, which can help reduce the formation of di-bromo impurities. |
| Inadequate Quenching | Ensure the reaction is properly quenched to neutralize any remaining brominating agent and acidic byproducts before workup. |
Purification Challenges
Issue: Difficulty in separating this compound from impurities.
| Problem | Recommended Solution |
| Co-elution with Starting Material | If unreacted 2-isopropylpyridine is present, optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Presence of Di-bromo Impurities | Di-bromo pyridines are typically less polar than the mono-bromo product. Flash column chromatography with a carefully selected solvent system is usually effective for separation. In some cases, fractional distillation under reduced pressure may be a viable alternative. |
| Product Decomposition on Silica Gel | Use neutralized silica gel or an alternative stationary phase like alumina for column chromatography. Minimize the time the compound is on the column. |
Application: Suzuki Coupling Reactions
Issue: Poor performance in palladium-catalyzed cross-coupling reactions.
| Problem | Troubleshooting Strategy |
| Low or No Conversion | Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can often improve the efficiency of the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen. Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base may vary depending on the specific substrates. Solvent: Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. |
| Protodeboronation of Boronic Acid | Use freshly recrystallized boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature where possible. |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can promote homocoupling. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Yield of this compound | 60-75% | Highly dependent on reaction conditions. |
| Yield of Di-bromo Byproducts | 5-15% | Can be minimized with careful control of stoichiometry. |
| Unreacted Starting Material | < 10% | Can be recovered and recycled in some cases. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination
This protocol is a generalized procedure based on common practices for the bromination of substituted pyridines.
Materials:
-
2-isopropylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-isopropylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualizations
Technical Support Center: Purification of 5-Bromo-2-isopropylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-isopropylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound reaction products.
Problem 1: Low Yield of Isolated Product
Q: After purification by column chromatography or recrystallization, the final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The initial bromination reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material (2-isopropylpyridine) has been consumed before proceeding with the work-up.
-
-
Formation of Water-Soluble Salts: Pyridine derivatives can form salts, especially in acidic conditions, which may be lost in the aqueous phase during work-up.
-
Solution: Ensure the reaction mixture is neutralized or made slightly basic before extraction with an organic solvent.
-
-
Product Loss During Extraction: Insufficient extraction can leave a significant amount of product in the aqueous layer.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers to maximize product recovery.
-
-
Improper Column Chromatography Technique:
-
Co-elution with Impurities: If the solvent system is too polar, the desired product may elute with impurities, leading to loss during the combination of pure fractions.
-
Solution: Optimize the solvent system using TLC to achieve good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the this compound.
-
-
Product Adhering to the Column: Highly polar impurities or degradation of the product on the acidic silica gel can cause the product to remain on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina.
-
-
-
Suboptimal Recrystallization Conditions:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a low recovery of crystals upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Problem 2: Presence of Impurities in the Final Product
Q: After purification, my this compound is still contaminated with impurities, as indicated by NMR or GC-MS. How can I identify and remove these impurities?
A: The most common impurities in the synthesis of this compound via direct bromination of 2-isopropylpyridine are unreacted starting material, isomeric byproducts, and over-brominated products.
Common Impurities and Their Removal:
| Impurity | Identification | Purification Strategy |
| 2-Isopropylpyridine (Starting Material) | Lower boiling point and less polar than the product. Can be identified by its characteristic signals in ¹H NMR. | Column Chromatography: Use a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to elute the less polar starting material first. |
| 3-Bromo-2-isopropylpyridine (Isomer) | Similar polarity to the desired product, making separation challenging. May require careful optimization of the purification method. | Column Chromatography: Use a shallow gradient of a hexane/ethyl acetate solvent system to improve separation. Multiple columns may be necessary. Fractional Distillation (if boiling points differ sufficiently): This can be an alternative for large-scale purifications. |
| 3,5-Dibromo-2-isopropylpyridine (Over-brominated) | Higher molecular weight and generally more polar than the mono-brominated product. | Column Chromatography: The dibrominated product will elute later than the desired product. Use a solvent system where the desired product has an Rf of ~0.3 to ensure the more polar impurity remains at a lower Rf. |
¹H NMR of a related dibrominated pyridine, 3,5-Dibromopyridine, shows characteristic downfield shifts of the aromatic protons which can be used as a reference for identifying the dibrominated impurity.[1][2]
Problem 3: Oily Product Instead of a Solid
Q: I expected this compound to be a solid, but I obtained an oil after purification. Why is this happening and how can I solidify it?
A: The physical state of a compound can be influenced by its purity. The presence of impurities can lower the melting point and result in an oily product.
-
Cause: The most likely reason for obtaining an oil is the presence of impurities, particularly unreacted starting material or isomeric byproducts, which can act as a solvent for the desired solid product.
-
Solution:
-
Re-purify the product: If column chromatography was used, re-running the column with a shallower solvent gradient may improve separation. If recrystallization was attempted, try a different solvent or a combination of solvents.
-
Trituration: If the oil is highly concentrated in the desired product, trituration can be effective. This involves washing the oil with a cold, non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexane). This can often induce crystallization.
-
Seeding: If a small amount of pure, solid this compound is available, adding a seed crystal to the oil can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography purification of this compound?
A1: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity.[3][4] It is crucial to first determine the optimal solvent system by running a TLC of the crude reaction mixture. Aim for an Rf value of approximately 0.2-0.4 for the this compound for the best separation.[3]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: For pyridine derivatives, common recrystallization solvents include ethanol, methanol, hexane, or mixtures of these solvents with ethyl acetate or water. The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, 5-Bromo-2-methylpyridine, a mixed solvent of ethanol and ethyl acetate has been used successfully.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities. The absence of signals corresponding to starting materials or byproducts indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide their mass spectra, confirming the molecular weight of the product and detecting any impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: Pyridine derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in the chosen eluent containing 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina is a less acidic alternative to silica gel and can be a good choice for purifying acid-sensitive compounds.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol and may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives an Rf value of 0.2-0.4 for the product and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate) at room temperature and upon heating.
-
A suitable solvent will dissolve the product when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Data Presentation
| Purification Method | Parameter | Recommended Value/System | Expected Outcome |
| Column Chromatography | Stationary Phase | Silica Gel (can be deactivated with triethylamine) | Good separation of non-polar and polar impurities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities. | |
| Target Rf Value | 0.2 - 0.4 | Optimal separation and elution time.[3] | |
| Recrystallization | Solvent | Ethanol, Hexane, or mixtures (e.g., Ethanol/Water) | Formation of pure crystals. |
| Yield | Highly dependent on purity of crude material | >80% for relatively pure crude material. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 5-Bromo-2-isopropylpyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-2-isopropylpyridine, a key intermediate in pharmaceutical development. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound via electrophilic bromination of 2-isopropylpyridine can lead to several impurities. The most common of these include:
-
Unreacted Starting Material: Residual 2-isopropylpyridine.
-
Regioisomers: Primarily 3-Bromo-2-isopropylpyridine, formed by bromination at an alternative position on the pyridine ring.
-
Di-brominated Byproducts: Such as 3,5-dibromo-2-isopropylpyridine, resulting from over-bromination of the starting material or the desired product.[1]
-
Reagent-derived Impurities: Byproducts from the brominating agent, for example, succinimide if N-Bromosuccinimide (NBS) is used.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of your product and its impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in the identification of isomers and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture. Developing a suitable HPLC method is crucial for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present. The chemical shifts and coupling constants can be used to distinguish between different isomers.
Q3: What are the recommended methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. Commonly employed techniques include:
-
Aqueous Workup: An initial wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.
-
Recrystallization: Effective for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.
-
Silica Gel Column Chromatography: A highly effective method for separating the desired product from closely related impurities such as regioisomers and di-brominated byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side products.[2] - Choose an appropriate purification method to minimize product loss. |
| Presence of Unreacted 2-isopropylpyridine | - Insufficient amount of brominating agent. - Short reaction time. | - Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of Regioisomers (e.g., 3-Bromo-2-isopropylpyridine) | - Reaction conditions favoring the formation of other isomers. | - Carefully control the reaction temperature. - Use a Lewis acid catalyst to improve regioselectivity. - Separate the isomers using silica gel column chromatography. |
| Significant Amount of Di-brominated Product | - Excess of brominating agent. - Prolonged reaction time after consumption of starting material. | - Use a stoichiometric amount or only a slight excess of the brominating agent. - Stop the reaction once the starting material is consumed, as monitored by TLC or GC. |
| Product is an Oil and Difficult to Purify | - Presence of significant impurities depressing the melting point. | - Purify the crude product by silica gel column chromatography to remove impurities before attempting recrystallization. |
| Inconsistent Results Between Batches | - Variability in reagent quality. - Poor control over reaction parameters. | - Ensure the purity and dryness of starting materials and solvents. - Maintain strict control over temperature, addition rates, and stirring. |
Purification Data
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude this compound reaction mixture. The initial crude product is assumed to have a purity of 85%.
| Purification Method | Purity of this compound (%) | 2-isopropylpyridine (%) | 3-Bromo-2-isopropylpyridine (%) | 3,5-dibromo-2-isopropylpyridine (%) |
| Crude Product | 85.0 | 5.0 | 4.0 | 6.0 |
| Recrystallization (single) | 95.5 | 1.5 | 1.0 | 2.0 |
| Silica Gel Column Chromatography | >99.0 | <0.1 | <0.1 | 0.8 |
| Combined Recrystallization and Chromatography | >99.5 | <0.1 | <0.1 | <0.2 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental outcomes.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the bromination of 2-isopropylpyridine.
Materials:
-
2-isopropylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylpyridine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a bromopyridine is showing low to no conversion. What are the common causes and how can I address them?
Low or no conversion in a Suzuki coupling reaction with bromopyridines can be attributed to several factors, often related to the inherent properties of the pyridine ring.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This is particularly problematic for 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent catalyst inhibition.[1]
-
-
Inefficient Oxidative Addition: The carbon-bromine bond on the pyridine ring, especially when influenced by electron-donating groups, can be less reactive towards oxidative addition, a critical step in the catalytic cycle.
-
Solution: Increase the reaction temperature (e.g., from 80°C to 100°C), but be cautious of potential catalyst decomposition at excessive temperatures.[1] Screening different palladium precatalysts and ligands is also recommended.
-
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and overall reaction rate.
-
Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the chosen solvent system (e.g., 1,4-dioxane/water, toluene) provides good solubility for all reactants.[1]
-
Q2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification.
Primary Causes & Minimization Strategies:
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids.
-
Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) precatalysts to the active Pd(0) species can sometimes lead to homocoupling.
-
Slow Addition of Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Solution: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low.[4]
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
The degradation of boronic acids, primarily through protodeboronation, is a frequent issue, especially with heteroaryl boronic acids.
Cause & Prevention:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by high temperatures and aqueous basic conditions.[1]
-
Solution:
-
Use fresh and pure boronic acids.
-
Employ more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1] These are generally more resistant to hydrolysis.
-
Use anhydrous solvents and carefully dried glassware to minimize the presence of water.
-
Keep reaction times as short as possible.[1]
-
-
Q4: I am observing dehalogenation of my bromopyridine starting material. What causes this and how can I prevent it?
Dehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to an undesired byproduct.
Cause & Prevention:
-
Palladium Hydride Species: This side reaction can be caused by the presence of trace palladium hydride species in the reaction mixture.
-
Solution: Screening different bases and solvents can help to mitigate this side reaction.[1]
-
Data on Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines. These are intended as a general guide, and optimization for each specific substrate is recommended.
Table 1: Recommended Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard catalyst, though may be less effective for challenging substrates. |
| Pd(OAc)₂ | SPhos | 2 (Pd), 4 (Ligand) | A common system for heteroaryl couplings, bulky ligand helps prevent catalyst inhibition. |
| Pd₂(dba)₃ | XPhos | 1.5 (Pd), 3.0 (Ligand) | Highly active catalyst system suitable for a broad range of substrates. |
| PdCl₂(dppf) | None | 3-5 | Often used for a wide range of Suzuki couplings. |
Table 2: Common Solvents and Bases
| Solvent System | Base | Base Equivalents | Typical Temperature (°C) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 2.0 - 3.0 | 90 - 100 |
| Toluene / H₂O | K₃PO₄ | 2.0 | 100 |
| THF | K₃PO₄ | 3.0 | 80 |
| DMF / H₂O (1:1) | K₂CO₃ | 2.0 | 100-150 (Microwave) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Bromopyridines
This protocol provides a general starting point for the Suzuki coupling of a bromopyridine with an arylboronic acid.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of a Boronic Pinacol Ester
For substrates where the boronic acid is unstable, converting it to a more stable pinacol ester can be beneficial.
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Add a degassed solvent such as 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the resulting pinacol ester by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Catalyst Selection for 5-Bromo-2-isopropylpyridine Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2-isopropylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges arise from the electronic properties and steric hindrance of the substrate. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Additionally, the bulky isopropyl group at the 2-position creates significant steric hindrance, which can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often resulting in low reaction yields.[3][4]
Q2: Which types of cross-coupling reactions are most suitable for the functionalization of this compound?
The most common and effective methods for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl, vinyl, or alkyl boronic acids or esters.[5][6]
-
Sonogashira Coupling: For the formation of carbon-carbon (C-C) triple bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a variety of primary and secondary amines.[9][10]
Q3: How does the 2-isopropyl group influence catalyst selection?
The sterically demanding isopropyl group necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step with the hindered substrate.[4] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3]
Q4: Can I use the same catalyst system for different coupling partners in a Suzuki-Miyaura reaction?
While a robust catalyst system may work for several coupling partners, optimization is often necessary. The electronic and steric properties of the boronic acid or ester can significantly impact the reaction outcome. For particularly challenging or electron-deficient coupling partners, a more active catalyst system or higher reaction temperatures may be required.
Q5: Is a copper co-catalyst always necessary for Sonogashira coupling?
Traditionally, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper(I) acetylide, which enhances the reaction rate.[7] However, copper-free Sonogashira protocols have been developed and can be advantageous in certain contexts to avoid issues related to copper contamination and homocoupling of the alkyne.[11]
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | - Ensure the use of a suitable bulky ligand (e.g., SPhos, XPhos, RuPhos).- Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0).- Prepare fresh catalyst solution and handle under an inert atmosphere. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky ligand to promote this step.- Increase the reaction temperature. |
| Steric Hindrance | - Employ highly active Buchwald-type ligands specifically designed for hindered substrates.- Consider using a smaller coupling partner if possible. |
| Protodeboronation (Suzuki) | - Use anhydrous solvents and ensure the base is thoroughly dried.- Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[1] |
| Poor Base Selection | - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[1][12] |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Incomplete exclusion of oxygen.- Presence of Pd(II) species at the start of the reaction. | - Thoroughly degas all solvents and reagents.- Use a Pd(0) source or a pre-catalyst.[13] |
| Glaser Coupling (Sonogashira) | - Presence of oxygen. | - Ensure the reaction is run under strictly anaerobic conditions. |
| Hydrodehalogenation | - Presence of water or other protic sources.- Certain catalyst/ligand combinations may favor this pathway. | - Use anhydrous solvents and reagents.- Screen different ligands. |
Data Presentation: Recommended Catalyst Systems
The following tables provide recommended starting conditions for the coupling of this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.2 - 2 equivalents relative to Pd |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, 1,4-Dioxane/H₂O (e.g., 10:1) | Anhydrous conditions are often preferred. |
| Temperature | 80-120 °C | Higher temperatures may be necessary. |
Table 2: Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2-5 mol% |
| Copper Co-catalyst | CuI | 5-10 mol% (if not copper-free) |
| Ligand | PPh₃, XPhos (for copper-free) | |
| Base | Et₃N, DIPA | Often used as a co-solvent. |
| Solvent | DMF, THF | Anhydrous and degassed. |
| Temperature | Room Temperature - 80 °C |
Table 3: Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.2 - 2 equivalents relative to Pd |
| Base | NaOtBu, LHMDS, K₃PO₄ | 1.2 - 2 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Remove the tube from the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.) under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat in a preheated oil bath to the desired temperature (e.g., 100 °C).
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Solvent Effects in Reactions with 5-Bromo-2-isopropylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving 5-Bromo-2-isopropylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound, and why is solvent selection critical?
The most prevalent and synthetically valuable cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1] Solvent selection is critical because it influences reagent solubility, catalyst stability and activity, and the reaction rate.[2][3] The polarity, coordinating ability, and protic or aprotic nature of the solvent can dramatically affect the outcome of the reaction.[2][3]
Q2: How might the 2-isopropyl group on the pyridine ring influence solvent choice compared to other substituted bromopyridines?
The 2-isopropyl group introduces steric bulk near the pyridine nitrogen. This can be advantageous as it may sterically hinder the pyridine nitrogen from coordinating to the palladium catalyst, a common issue that can inhibit catalytic activity.[4] However, this bulk can also influence the solubility of the starting material and intermediates. Therefore, while standard solvents for bromopyridine couplings are a good starting point, screening may be necessary to find a solvent that provides optimal solubility for this specific substrate.
Q3: Can protic solvents be used in reactions with this compound?
Protic solvents (e.g., water, alcohols) can be used, particularly in Suzuki-Miyaura reactions where a co-solvent system like 1,4-dioxane/water is common.[1][5] The water can help dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, which is crucial for the transmetalation step.[1][6] However, for other reactions like Grignard formation or lithiation, protic solvents must be strictly avoided as they will quench the highly reactive organometallic intermediates. For Buchwald-Hartwig aminations, protic solvents can hinder reactivity by forming hydrogen bonds with the amine nucleophile.[7]
Q4: What are "green" or more environmentally friendly solvent alternatives for reactions with this substrate?
There is a growing interest in replacing traditional, hazardous solvents.[8] For Suzuki-Miyaura reactions, propylene carbonate (PC) has been explored as a greener alternative.[1] For Buchwald-Hartwig aminations, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective substitutes for solvents like dioxane.[8] In some cases, reactions can be performed in water using specific catalyst systems or even under solvent-free (neat) conditions.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Symptom | Potential Cause (Solvent-Related) | Recommended Solution |
| Reaction fails to start or proceeds very slowly. | Inappropriate Solvent System: The polarity of the solvent may be insufficient to dissolve reagents or stabilize catalytic intermediates. | Screen alternative solvents. If using a non-polar solvent like toluene, try a polar aprotic/water mixture such as 1,4-dioxane/water (e.g., 4:1 ratio). This mixture is often effective for aminopyridine substrates.[1] |
| Starting material is consumed, but the main byproduct is the de-brominated 2-isopropylpyridine. | Presence of Protic Impurities: Traces of water or other protic impurities in the solvent can lead to hydrodehalogenation (protodeboronation) of the boronic acid.[1][4] | Ensure the use of anhydrous solvents. If a water co-solvent is not intentionally part of the protocol, using freshly dried solvents is crucial. Consider using more stable boronic esters (e.g., pinacol esters) to minimize this side reaction.[4] |
| Inconsistent results between batches. | Poor Solubility of Base: Inorganic bases like K₃PO₄ or K₂CO₃ have limited solubility in many organic solvents, which can lead to reproducibility issues.[8] | Use a solvent system that improves base solubility, such as a dioxane/water mixture.[1] Alternatively, ensure vigorous stirring to maintain a fine suspension. Grinding the base to a very fine powder can also improve reproducibility.[10] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause (Solvent-Related) | Recommended Solution |
| Low conversion despite prolonged reaction time. | Poor Reactant/Base Solubility: The inorganic base (e.g., NaOtBu, Cs₂CO₃) may not be sufficiently soluble in the chosen solvent, leading to slow reaction rates.[8] | While toluene is a very common and effective solvent, consider screening other options like 1,4-dioxane or 2-MeTHF.[8] Ensure vigorous agitation, as the high density of inorganic bases can cause them to settle.[11] |
| Catalyst appears to decompose (e.g., formation of palladium black). | Presence of Dissolved Oxygen: Oxygen in the solvent can lead to the oxidation and deactivation of the active Pd(0) catalyst.[12] | Thoroughly degas the solvent before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[13][14] |
| Reaction fails with specific amine coupling partners. | Solvent-Nucleophile Interaction: Polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its reactivity.[15] | Use a polar aprotic solvent like toluene, dioxane, or THF.[8] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[8] |
Experimental Protocols & Visualizations
General Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[1][5][16]
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[16][17]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Solvent Screening Data for Suzuki Coupling
| Solvent System | Base | Typical Temp. (°C) | Notes |
| 1,4-Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | 85 - 100 | A robust, general-purpose system. Water aids in dissolving the inorganic base, which is often crucial for the transmetalation step.[1][5][16] |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 90 - 110 | Good for higher temperature reactions. Toluene is less hazardous than dioxane. |
| 2-MeTHF / H₂O | K₃PO₄ | 80 - 90 | A "greener" alternative to THF and dioxane.[8] |
| DMF | K₂CO₃, K₃PO₄ | 80 - 120 | A polar aprotic solvent that can be effective but may be harder to remove and can sometimes lead to side reactions at high temperatures.[18] |
Protocol 2: Buchwald-Hartwig Amination
This generalized protocol is a starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Reaction Setup: In an oven-dried vial or flask inside a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[8]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).[8]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.[8][19]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[8]
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Troubleshooting Logic for Low Reaction Conversion
This decision tree can help diagnose common solvent-related issues when a cross-coupling reaction shows low conversion.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-isopropylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the Suzuki coupling of 5-Bromo-2-isopropylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, a substrate known for its steric hindrance and potential for catalyst inhibition.
Issue 1: Low to No Product Yield
-
Question: I am not getting any, or very little, of my desired coupled product. My starting materials (this compound and boronic acid) are being consumed, but I see a complex mixture of byproducts. What could be the problem?
-
Answer: Low yields with sterically hindered bromopyridines are a common challenge. Several factors related to your base selection and overall reaction conditions could be the cause.
-
Inadequate Base Strength or Type: The base is crucial for activating the boronic acid to form the more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1] For a sterically hindered substrate like this compound, the choice of base is critical. A base that is too weak may not facilitate this step efficiently, while a very strong base might promote side reactions.
-
Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. The steric bulk of the 2-isopropyl group can exacerbate this issue.
-
Side Reactions:
-
Protodeboronation: The boronic acid can react with residual water or protic solvents, leading to the formation of an undesired arene byproduct. This is often more prevalent with weaker bases or inefficient transmetalation.
-
Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. For sterically demanding couplings, stronger bases are often required to promote the formation of the boronate complex.[2]
-
Ensure Anhydrous Conditions: To minimize protodeboronation, ensure your solvent is anhydrous and consider using a more stable boronic acid derivative, such as a pinacol ester.
-
Thoroughly Degas Your Reaction: Homocoupling is often a result of dissolved oxygen. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Optimize Your Catalyst System: For sterically hindered substrates, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often more effective than traditional ligands like PPh₃.[3]
-
Issue 2: Reaction Stalls / Incomplete Conversion
-
Question: My reaction starts, and I see some product formation, but it stalls before the this compound is fully consumed. What should I try?
-
Answer: A stalled reaction often points to catalyst deactivation or insufficient reactivity of one of the coupling partners under the chosen conditions.
-
Poor Base Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents used for Suzuki couplings (like dioxane or toluene).[4] If the base is not sufficiently available to activate the boronic acid, the reaction can slow down or stop.
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures, forming inactive palladium black.
Troubleshooting Steps:
-
Improve Base Solubility: Ensure vigorous stirring to maximize the surface area of the base. Using a solvent system with a small amount of water (e.g., dioxane/water 4:1) can help solubilize the base and facilitate the reaction.[5]
-
Consider a Different Base: Switching to a more soluble base like Cs₂CO₃ or using a fluoride source such as KF or CsF might improve the reaction rate.
-
Use a More Robust Catalyst: Consider using a pre-catalyst, which is often more stable and provides a controlled release of the active Pd(0) species. Buchwald's pre-catalysts are a good option for challenging couplings.[3]
-
Increase Reaction Temperature: If using a high-boiling solvent like dioxane or toluene, increasing the temperature (e.g., from 80°C to 100-110°C) can sometimes overcome the activation energy barrier for sterically hindered substrates.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: Which base is the best starting point for the Suzuki coupling of this compound?
-
A1: For sterically hindered and potentially coordinating substrates like this, a moderately strong base such as K₃PO₄ (potassium phosphate) is an excellent starting point. It is generally effective in promoting the reaction while being less harsh than hydroxides, which can promote side reactions. Cs₂CO₃ (cesium carbonate) is another strong candidate, often showing enhanced reactivity due to the larger cation.[2][7]
-
-
Q2: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
-
A2: While organic bases are used in some palladium-catalyzed reactions, they are generally not effective for the Suzuki coupling's transmetalation step. Inorganic bases are required to form the boronate "ate" complex, which is the active nucleophile in the reaction.[1]
-
-
Q3: My substrate has a base-sensitive functional group elsewhere on the molecule. What is the mildest base I can use?
-
A3: If your molecule contains base-labile groups (e.g., esters), you should use the mildest base possible that still affords a reasonable reaction rate. Potassium carbonate (K₂CO₃) or even potassium fluoride (KF) are good options to screen.[4] KF is particularly useful as it can activate the boronic acid without significantly increasing the pH of the medium.
-
-
Q4: How much base should I use?
-
A4: A typical starting point is 2.0 to 3.0 equivalents of the base relative to the limiting reagent (usually the this compound). Using a sufficient excess ensures that the boronic acid is efficiently activated throughout the course of the reaction.
-
Data Presentation: Comparison of Bases for a Sterically Hindered System
Reaction: Suzuki coupling of 2-bromo-1,3-dichloro-5-nitrobenzene with (2-(trifluoromethoxy)phenyl)boronic acid.
| Entry | Base | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 85 |
| 2 | Cs₂CO₃ | Pd₂(dba)₃ | L1 | THF | 60 | 71 |
| 3 | NaOH | Pd₂(dba)₃ | L1* | THF | 60 | 50 |
*Data adapted from a study on a sterically hindered substrate.[7] L1 refers to a specific P-bidentate ligand used in the study. This data suggests that for sterically hindered systems, carbonate bases can be highly effective, with K₂CO₃ outperforming Cs₂CO₃ and NaOH in this specific case.
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point. Optimization may be necessary for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for base and condition selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing debromination of 5-Bromo-2-isopropylpyridine
Welcome to the technical support center for 5-Bromo-2-isopropylpyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a specific focus on preventing undesired debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common side reaction with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of 2-isopropylpyridine as a significant byproduct, reducing the yield of the desired coupled product and complicating purification.[1]
This reaction is prevalent with this compound for two main reasons:
-
Electronic Effects: The isopropyl group is electron-donating, which increases the electron density of the pyridine ring. This can sometimes favor pathways that lead to debromination.
-
Reaction Conditions: The components of palladium-catalyzed cross-coupling reactions (catalyst, base, solvent, and hydride sources) can create pathways for this side reaction to occur. Key causes include the presence of hydride sources (e.g., water, alcohols, or even solvents like DMF), the use of strong bases, and elevated temperatures.[1][2][3]
Q2: Which reaction parameters have the most significant impact on minimizing debromination?
A2: Several experimental parameters critically influence the extent of debromination. The most impactful are:
-
Base Selection: Strong bases, particularly alkoxides (e.g., NaOtBu), can promote debromination.[2][4] Milder inorganic bases are often a better choice.
-
Catalyst & Ligand System: The steric and electronic properties of the palladium catalyst and its associated phosphine ligands are crucial. Bulky, electron-rich ligands can accelerate the desired reaction, but an improper choice can also favor debromination.[5][6]
-
Reaction Temperature: Higher temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[2][7]
-
Purity of Reagents: The presence of water or other protic impurities can act as a hydride source, leading to reductive debromination.[5][8]
Troubleshooting Guides by Reaction Type
Issue: Significant formation of 2-isopropylpyridine byproduct is observed.
Below are tailored solutions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is recommended to address these variables sequentially.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for forming C-C bonds, but is susceptible to debromination.[9][10]
Troubleshooting Flowchart: Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling debromination.
Quantitative Data Summary: Illustrative Suzuki Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (Coupled) | Yield (Debrominated) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | ~40-50% | >45% |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 80 | >90% | <5% |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | t-AmylOH | 90 | >85% | <10% |
| Data is illustrative and based on general optimization trends for challenging heteroaryl bromides.[2][11] |
2. Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds but can be sensitive to base and ligand choice, leading to hydrodehalogenation.[12][13] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[12]
Troubleshooting Recommendations:
-
Primary Issue: Use of excessively strong bases like LiHMDS or NaOtBu in combination with high temperatures.
-
Recommended Solution: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. While NaOtBu is common, it can be detrimental for this substrate.[14]
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) which are designed to promote C-N reductive elimination and suppress side reactions.[13]
-
Solvent: Toluene or 1,4-dioxane are commonly used, but ensure they are anhydrous to prevent introducing a hydride source.[15]
3. Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[16][17] For sterically hindered substrates, careful optimization is key.
Troubleshooting Recommendations:
-
Catalyst System: The choice of both palladium and copper co-catalyst is important.[18] In some cases, a copper-free Sonogashira protocol may reduce side reactions.[16]
-
Ligand: While PPh₃ is common, more electron-rich and bulky phosphine ligands can be more effective for hindered substrates.[17][19][20]
-
Base: An amine base such as Et₃N or DIPA is standard. Ensure it is dry and of high purity.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize debromination. Conditions can often be milder than for Suzuki or Buchwald-Hartwig reactions.[16]
Key Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination when coupling this compound with a generic arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the optimized Suzuki coupling.
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.[11]
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[11]
-
Reaction: Place the flask in a pre-heated oil bath set to 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Reaction Monitoring for 5-Bromo-2-isopropylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-2-isopropylpyridine.
General Frequently Asked Questions
Q1: Which technique is best for monitoring my reaction involving this compound?
The choice depends on the reaction's nature and available equipment. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative checks of reaction progress.[1][2] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is powerful for in-situ, real-time monitoring to understand reaction kinetics and mechanisms.[4][5]
Q2: How often should I monitor my reaction?
Monitoring frequency depends on the expected reaction rate. For a new or uncharacterized reaction, it is advisable to take samples at regular, frequent intervals (e.g., every 15-30 minutes) in the initial stages.[6] Once the reaction rate is better understood, the time between samples can be extended. The goal is to observe the clear depletion of starting material and the formation of the product.[2][6]
digraph "technique_selection_workflow" {
graph [fontname="Arial", label="", labelloc=t, fontsize=14];
node [fontname="Arial", style="filled", shape=box, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_start" {
bgcolor="#F1F3F4";
label="Starting Point";
start [label="Need to Monitor Reaction?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_question1" {
bgcolor="#F1F3F4";
label="Initial Assessment";
q1 [label="Quick Qualitative Check Needed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_question2" {
bgcolor="#F1F3F4";
label="Analyte Properties";
q2 [label="Analyte Volatile & Thermally Stable?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_question3" {
bgcolor="#F1F3F4";
label="Analysis Goal";
q3 [label="Need Quantitative Data?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q4 [label="Need Structural Info / Mechanistic Insight?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_methods" {
bgcolor="#F1F3F4";
label="Recommended Technique";
tlc [label="Use Thin Layer Chromatography (TLC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
gc [label="Use Gas Chromatography (GC/GC-MS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
hplc [label="Use High-Performance Liquid Chromatography (HPLC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
nmr [label="Use NMR Spectroscopy", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
start -> q1;
q1 -> tlc [label="Yes"];
q1 -> q3 [label="No"];
q3 -> q2 [label="Yes"];
q3 -> q4 [label="No"];
q2 -> gc [label="Yes"];
q2 -> hplc [label="No"];
q4 -> nmr [label="Yes"];
q4 -> hplc [label="No"];
}
Caption: A general experimental workflow for reaction monitoring.
Gas Chromatography (GC and GC-MS)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it suitable for monitoring many reactions involving this compound.[3][7] Coupling with a Mass Spectrometer (MS) provides definitive identification of reactants, products, and byproducts.
FAQs for GC/GC-MS Monitoring
Q1: Is this compound suitable for GC analysis?
Yes. With a predicted boiling point around 228°C, it is sufficiently volatile and thermally stable for standard GC analysis.
Q2: What type of GC column should I use?
A standard, non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is an excellent choice for separating substituted aromatic compounds.
Q3: How can I quantify the reaction progress with GC?
By integrating the peak areas of the starting material and the product in the chromatogram, you can determine their relative amounts. The percentage conversion can be calculated as:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
For more accurate quantification, an internal standard can be used.
GC/GC-MS Troubleshooting Guide
Problem Possible Cause Solution Peak Tailing Active sites on the column or in the liner are interacting with the pyridine nitrogen. Use a deactivated liner and column. Consider derivatization if tailing persists, although it is often unnecessary for this compound. No peaks or very small peaks detected Injector temperature is too low, preventing volatilization. Increase the injector temperature (e.g., to 250°C). Sample is too dilute. Prepare a more concentrated sample for injection. Broad, distorted peaks Oven temperature program is not optimal. Optimize the temperature ramp. A slower ramp rate can improve separation and peak shape. Carrier gas flow rate is too low. Check and adjust the carrier gas flow rate to the column manufacturer's recommendation.
Detailed Protocol for GC Monitoring
-
Sample Preparation: Withdraw an aliquot from the reaction. Quench the reaction if necessary (e.g., by adding water or a suitable reagent). Extract the organic components with a solvent like dichloromethane or ethyl acetate. Dilute the extract to an appropriate concentration (e.g., ~1 mg/mL) in a GC vial.
-
Instrument Setup (Hypothetical Parameters):
-
Injector: Split/splitless, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium, constant flow at 1 mL/min
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector (FID): 300°C
-
Detector (MS): EI mode, scan range 40-400 m/z.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Processing: Identify the peaks corresponding to the starting material and product by their retention times and/or mass spectra. Integrate the peak areas to determine the relative concentrations and assess reaction completion.
High-Performance Liquid Chromatography (HPLC)
HPLC is highly versatile for purity assessment and is suitable for compounds that are non-volatile or thermally labile.[3] For this compound, a reverse-phase method is typically appropriate.
FAQs for HPLC Monitoring
Q1: What is a recommended HPLC method for this compound?
A reverse-phase HPLC method using a C18 column is a standard and effective choice.[3] A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol would be suitable.[3]
Q2: Which detector should I use?
The pyridine ring has a strong UV chromophore, making a UV detector the most common and robust choice.[3] The detection wavelength should be set at an absorbance maximum for the compound, which can be determined from its UV spectrum.
Q3: Can HPLC separate isomers of my product?
Yes, HPLC is a powerful tool for separating positional isomers, which might form as byproducts during synthesis.[7] The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.[7]
HPLC Troubleshooting Guide
Problem Possible Cause Solution High backpressure Blockage in the system (e.g., guard column, frits). Filter all samples and mobile phases. Replace the guard column or in-line filter. If necessary, back-flush the column (follow manufacturer's instructions). Peak fronting or tailing Column overload. Dilute the sample. Mismatched solvent between sample and mobile phase. Dissolve the sample in the initial mobile phase if possible.[3] Secondary interactions with the column. For the basic pyridine, adding a modifier like triethylamine (TEA) or using a buffered mobile phase can improve peak shape. Ghost peaks appear in the chromatogram Contamination in the mobile phase or carryover from a previous injection. Use high-purity HPLC-grade solvents. Implement a robust needle wash method in your autosampler sequence.
Detailed Protocol for HPLC Monitoring
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Filter and degas both solvents.
-
Sample Preparation: Withdraw an aliquot from the reaction. Dilute it to a known concentration (e.g., 0.1 mg/mL) with a solvent compatible with the mobile phase (e.g., a 50:50 mix of water and acetonitrile).[8] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument Setup (Hypothetical Parameters):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A starting point could be 60% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detector: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and record the chromatogram.
-
Data Processing: Identify and integrate the peaks for the starting material and product to monitor the reaction progress.
Comparative Performance of Analytical Methods
Performance Characteristic GC-MS RP-HPLC with UV Detection Principle Separation of volatile compounds in a gaseous mobile phase.[7] Separation of compounds in a liquid mobile phase.[7] Analyte Suitability Requires analytes to be volatile and thermally stable.[7] Suitable for non-volatile and thermally labile compounds.[7] Resolution Capillary columns provide excellent resolution for complex mixtures.[7] Resolution is dependent on column, mobile phase, and other parameters.[7] Detection Mass Spectrometry provides structural information and high selectivity. UV detection is robust and widely applicable for chromophoric compounds. Sensitivity (Typical) Picogram (pg) to femtogram (fg) range. Nanogram (ng) to picogram (pg) range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an inherently quantitative technique that provides detailed structural information, making it ideal for identifying intermediates, byproducts, and understanding reaction mechanisms without the need for calibration standards.[4][9]
FAQs for NMR Monitoring
Q1: How can NMR be used for real-time reaction monitoring?
Modern benchtop or flow NMR systems allow reactants to be pumped from the reactor directly through the spectrometer, enabling the acquisition of spectra at regular intervals without manual sampling.[4][5] This provides a detailed kinetic profile of the reaction.
Q2: Do I need to use expensive deuterated solvents?
For traditional NMR analysis of withdrawn aliquots, a deuterated solvent is required. However, for online flow NMR, solvent suppression techniques can be used, which circumvent the need for deuterated solvents, allowing the reaction to be monitored in its native solvent system.[5]
Q3: Which signals should I monitor in the ¹H NMR spectrum?
You should identify distinct, well-resolved signals for both the starting material (this compound) and the product that do not overlap with other signals. For example, monitoring the disappearance of the isopropyl methine proton (a septet) of the starting material and the appearance of a new characteristic signal from the product.
NMR Troubleshooting Guide
Problem Possible Cause Solution Broad NMR signals The reaction mixture contains paramagnetic species. This can be difficult to overcome. If the broadening is severe, another monitoring technique may be necessary. Sample viscosity is too high. Dilute the sample. If monitoring a reaction at low temperature, be aware that viscosity increases. Difficulty in quantification due to overlapping peaks Spectral resolution is insufficient at the given field strength. Use a higher field NMR spectrometer if available. Alternatively, try to find other non-overlapping peaks (e.g., in the ¹³C spectrum) or use deconvolution software to estimate the areas of overlapping signals.[10] Low signal-to-noise (S/N) ratio The concentration of the analyte is very low. Increase the number of scans acquired for each time point. This will improve S/N at the cost of lower time resolution.[11]
Detailed Protocol for NMR Monitoring (Aliquot Method)
-
Reference Spectra: Before starting the reaction, acquire clean ¹H NMR spectra of your starting material and, if available, the expected product in the chosen deuterated solvent (e.g., CDCl₃). Identify characteristic, well-resolved peaks for each.
-
Sample Preparation: At a given time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction. Quench the reaction if necessary. Remove the reaction solvent under reduced pressure or via a nitrogen stream.
-
Analysis: Dissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃) and transfer to an NMR tube. Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum (phase and baseline correction). Integrate the characteristic peak for the starting material and the characteristic peak for the product. The ratio of these integrals reflects their molar ratio in the mixture.
Hypothetical ¹H NMR Data for Monitoring
Compound Key Protons for Monitoring Hypothetical Chemical Shift (ppm in CDCl₃) Multiplicity This compound (Starting Material) Isopropyl -CH ~3.1 septet Pyridine H-3 or H-4 ~7.5 - 8.2 doublet/dd Potential Product (e.g., Suzuki coupling product) New aromatic protons ~7.2 - 7.8 multiplet Isopropyl -CH ~3.2 (slight shift) septet
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Magritek [magritek.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Monitoring | Bruker [bruker.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Technical Support Center: Scaling Up Reactions Involving 5-Bromo-2-isopropylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropylpyridine. The following information is designed to address common challenges encountered when scaling up reactions from the laboratory to pilot plant or production scale.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, scaling up this reaction with this compound can present challenges related to steric hindrance, catalyst deactivation, and product purification.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or Incomplete Conversion | Steric Hindrance: The 2-isopropyl group can sterically hinder the approach of the boronic acid to the palladium catalyst.[1][2] | - Ligand Selection: Use bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or other specialized ligands designed for sterically demanding substrates.[1] - Higher Temperatures: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor for thermal decomposition of starting materials and catalyst. - Slower Addition: A slower addition of the boronic acid or ester can sometimes improve yields in sterically hindered couplings. |
| Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[3] | - Choice of Catalyst: Use pre-formed palladium catalysts that are more resistant to deactivation. - Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio to ensure the catalytic species remains active. | |
| Poor Solubility of Reagents: The boronic acid or base may have limited solubility in the reaction solvent at larger scales. | - Solvent System: Employ a co-solvent system, such as toluene/water or dioxane/water, to improve the solubility of all components.[4] - Phase-Transfer Catalyst: For biphasic reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates. | |
| Formation of Byproducts | Homocoupling of Boronic Acid: This side reaction can be prevalent, especially at higher temperatures. | - Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize homocoupling.[4] - Oxygen Exclusion: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can promote homocoupling. |
| Debromination of Starting Material: Reduction of the C-Br bond to a C-H bond. | - Base Selection: Use a weaker base if debromination is significant. - Temperature Control: Avoid excessive temperatures which can promote this side reaction. | |
| Difficult Purification | Residual Palladium: Removing palladium to acceptable levels (< ppm) is a common challenge in pharmaceutical applications. | - Palladium Scavengers: Use commercially available palladium scavengers after the reaction is complete. - Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively remove residual palladium. - Crystallization: Develop a robust crystallization procedure to selectively precipitate the desired product, leaving impurities in the mother liquor. |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is a good starting point for catalyst and ligand selection when scaling up a Suzuki coupling with this compound?
A1: For sterically hindered substrates like this compound, a good starting point is a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃ in combination with a bulky electron-rich phosphine ligand such as XPhos or SPhos. The catalyst loading will need to be optimized for scale, but typically ranges from 0.5 to 2 mol%.
Q2: How does the choice of base affect the scale-up of this reaction?
A2: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[4][5] For larger scales, consider the solubility and handling of the base. A solution of the base in water is often used in a biphasic system with an organic solvent like toluene or 2-methyltetrahydrofuran (2-MeTHF).
Q3: What are the key safety considerations when scaling up Suzuki coupling reactions?
A3: Key safety considerations include:
-
Exothermic Reactions: The reaction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature during the addition of reagents.
-
Flammable Solvents: Use appropriate handling procedures for flammable organic solvents.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care to avoid inhalation of dust.
-
Boronic Acids: Some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for specific handling instructions.
Experimental Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[4]
-
Toluene and Water (4:1 v/v)
Procedure:
-
To an appropriately sized reactor, charge the this compound, arylboronic acid, potassium phosphate, and XPhos.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Add the degassed toluene and water solvent mixture.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to 80-100 °C with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Logical Workflow for Suzuki-Miyaura Coupling Scale-Up
References
- 1. researchgate.net [researchgate.net]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-Bromo-2-isopropylpyridine Derivatives for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the characterization of 5-Bromo-2-isopropylpyridine and its analogues, supported by comparative experimental data and detailed protocols. This guide aims to facilitate the selection and application of these compounds in scientific research and pharmaceutical development.
This publication provides a comprehensive comparison of this compound and its derivatives with alternative brominated pyridine compounds. The guide includes a summary of their physicochemical properties, detailed experimental protocols for their characterization, and an overview of their potential biological activities, offering valuable insights for researchers in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Characterization
| Property | This compound (Predicted/Comparative) | 2-Bromo-5-isopropylpyridine[1][2] | 5-Bromo-2-methylpyridine | 5-Bromo-2-nitropyridine[3] | 2-Bromopyridine |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | C₆H₆BrN | C₅H₃BrN₂O₂ | C₅H₄BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol | 172.02 g/mol | 202.99 g/mol | 158.00 g/mol |
| Physical Form | Liquid (Predicted) | Solid or semi-solid | Gray-white solid | White to light yellow crystalline powder | Colorless oily liquid |
| Melting Point (°C) | N/A | N/A | 32-36 | 148-150 | - |
| Boiling Point (°C) | N/A | N/A | 74 °C / 17mmHg | 292.3 (Predicted) | - |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: Aromatic protons ~7.0-8.5 ppm, Isopropyl CH ~3.0 ppm, Isopropyl CH₃ ~1.2 ppm. | N/A | Aromatic protons ~7.3-7.8 ppm, Methyl ~2.6 ppm. | Aromatic protons ~7.8-8.5 ppm. | Aromatic protons ~7.2-8.4 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: Aromatic carbons ~120-150 ppm, Isopropyl CH ~30-35 ppm, Isopropyl CH₃ ~20-25 ppm. | N/A | Aromatic carbons ~112-150 ppm, Methyl ~16.5 ppm. | Aromatic carbons deshielded due to nitro group. | Aromatic carbons ~122-150 ppm. |
| Mass Spec (m/z) | Predicted: Molecular ion peak at ~200/202 (due to Br isotopes). | N/A | M+H at 229 (for acetamide derivative). | Molecular ion peak at ~203/205 (due to Br isotopes). | N/A |
| IR (cm⁻¹) | Predicted: C-H (aromatic, aliphatic), C=C, C=N, C-Br stretches. | N/A | N/A | C-Br, C-N, N-O stretches. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of chemical compounds. Below are standard experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and characteristic fragment ions. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Synthesis and Reactivity
The synthesis of 5-bromo-2-substituted pyridines can be achieved through various methods. A common approach involves the bromination of the corresponding 2-substituted pyridine. For instance, the synthesis of 2-amino-5-bromopyridine, a precursor for many derivatives, can be accomplished by reacting 2-aminopyridine with a brominating agent such as N-bromosuccinimide (NBS) or bromine. The resulting 2-amino-5-bromopyridine can then be further modified.
A potential synthetic route to this compound could involve the Sandmeyer reaction starting from 2-amino-5-bromopyridine, although specific protocols for the introduction of an isopropyl group at the 2-position would need to be developed and optimized.
Potential Biological Activity and Signaling Pathways
Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Brominated pyridines, in particular, have been investigated for their potential as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents. The introduction of different substituents on the pyridine ring allows for the fine-tuning of their biological properties.
While the specific biological activity of this compound has not been extensively reported, related pyridine derivatives have been shown to interact with various biological targets. For example, some pyridine derivatives have been found to act as inhibitors of enzymes or modulators of receptors involved in cellular signaling pathways.
Below is a conceptual diagram illustrating a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
References
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyridines
This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of substituted pyridines, tailored for researchers, scientists, and professionals in drug development. It includes comparative data, detailed experimental protocols, and visualizations to aid in structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the detailed molecular structure of pyridine derivatives. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment within the molecule, providing valuable information about the position and nature of substituents on the pyridine ring.[1][2]
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The position of substituents significantly influences the chemical shifts of the pyridine ring's protons and carbons. Electron-withdrawing groups (EWGs) generally shift signals downfield (higher ppm), while electron-donating groups (EDGs) shift them upfield (lower ppm).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Selected Monosubstituted Pyridines in CDCl₃
| Substituent | Position | H-2 (α) | H-3 (β) | H-4 (γ) | H-5 (β) | H-6 (α) |
|---|---|---|---|---|---|---|
| -H (Pyridine) | - | 8.61 | 7.28 | 7.66 | 7.28 | 8.61 |
| -CH₃ | 2 | - | 7.08 | 7.55 | 7.08 | 8.49 |
| -CH₃ | 3 | 8.42 | - | 7.50 | 7.15 | 8.42 |
| -CH₃ | 4 | 8.45 | 7.08 | - | 7.08 | 8.45 |
| -Cl | 2 | - | 7.29 | 7.70 | 7.22 | 8.43 |
| -Br | 2 | - | 7.25 | 7.65 | 7.15 | 8.45 |
| -CN | 2 | - | 7.85 | 7.95 | 7.50 | 8.70 |
| -OH | 2 | - | 6.25 | 7.40 | 6.65 | 7.45 |
Note: Data compiled from various literature sources. Actual shifts can vary with solvent and concentration.[3][4][5]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selected Monosubstituted Pyridines in CDCl₃
| Substituent | Position | C-2 | C-3 | C-4 | C-5 | C-6 |
|---|---|---|---|---|---|---|
| -H (Pyridine) | - | 150.0 | 123.9 | 136.0 | 123.9 | 150.0 |
| -CH₃ | 2 | 159.0 | 122.5 | 136.2 | 121.0 | 149.0 |
| -CH₃ | 3 | 147.5 | 133.0 | 136.5 | 123.0 | 150.5 |
| -CH₃ | 4 | 149.5 | 124.5 | 147.0 | 124.5 | 149.5 |
| -Cl | 2 | 152.5 | 124.0 | 139.0 | 122.5 | 149.8 |
| -Br | 2 | 143.5 | 128.0 | 139.5 | 123.0 | 150.0 |
| -CN | 2 | 134.0 | 129.0 | 137.5 | 126.0 | 152.0 |
| -OH | 2 | 164.0 | 105.0 | 140.0 | 118.0 | 140.0 |
Note: Data compiled from various literature sources. The chemical shifts are influenced by substituent-induced changes in electron density.[5][6][7][8]
Experimental Protocol: NMR Analysis
A standard protocol for obtaining NMR spectra of substituted pyridines is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.
-
Instrumentation Setup :
-
Turn on the NMR spectrometer and allow it to stabilize.[10]
-
Insert the sample into the spinner turbine and place it in the NMR probe.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set acquisition parameters, including pulse sequence, number of scans, and spectral width. For ¹³C NMR, a proton-decoupled sequence is typically used.[1]
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using a reference standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[10]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of chemical compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding characteristics within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For substituted pyridines, key vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending.[11]
Data Presentation: Characteristic IR Absorptions
The positions of substituents and their electronic properties can cause shifts in the vibrational frequencies of the pyridine ring.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyridines
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring.[12] |
| C=N Ring Stretch | 1600 - 1550 | Stretching vibration of the carbon-nitrogen double bond within the ring.[12][13] |
| C=C Ring Stretch | 1580 - 1430 | Aromatic ring stretching vibrations, often appearing as a pair of bands.[14] |
| C-H In-Plane Bend | 1300 - 1000 | Bending vibrations of the ring C-H bonds within the plane of the ring.[12] |
| C-H Out-of-Plane Bend | 900 - 675 | Strong absorptions whose positions are highly indicative of the substitution pattern on the ring. |
| Substituent-Specific | Varies | e.g., C=O stretch for carboxyl groups (~1700 cm⁻¹), -NO₂ stretches (~1550 & 1350 cm⁻¹). |
Note: Frequencies can be influenced by the physical state of the sample and intermolecular interactions.[15]
Experimental Protocol: IR Analysis (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[16]
-
Material Preparation : Weigh approximately 1-2 mg of the solid pyridine sample and 200-300 mg of dry, spectroscopy-grade KBr powder. The sample concentration should be between 0.2% and 1% by weight.[17][18]
-
Grinding and Mixing :
-
Pellet Pressing :
-
Analysis :
-
Carefully release the pressure and remove the die.
-
Extract the thin, transparent KBr pellet and place it in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Visualization: Substituent Effects on NMR Chemical Shifts
Caption: Logical relationship between substituent type and observed ¹H NMR chemical shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] For pyridine and its derivatives, the key absorptions correspond to π → π* and n → π* transitions. The position of the absorption maximum (λmax) and its intensity are sensitive to the nature of substituents and the polarity of the solvent.[21][22]
Data Presentation: UV-Vis Absorption Maxima (λmax)
Substituents can cause a shift in λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).
Table 4: UV-Vis Absorption Maxima (λmax, nm) for Pyridine in Different Solvents
| Solvent | π → π* Transition | n → π* Transition |
|---|---|---|
| Hexane | ~251 | ~270 |
| Ethanol | ~257 | ~275 |
| Water | ~257 | Not observed (masked) |
Note: The n → π transition is often weak and can be masked by the more intense π → π* band, especially in polar, protic solvents due to hydrogen bonding with the nitrogen lone pair.*[15][23]
Experimental Protocol: UV-Vis Analysis
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[20]
-
Sample Preparation :
-
Prepare a dilute solution of the pyridine derivative in a suitable UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is between 0.2 and 1.0 AU.
-
Fill a clean quartz cuvette about three-quarters full with the solvent to be used as a blank.[20]
-
-
Blank Measurement : Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[24]
-
Sample Measurement :
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.[20]
-
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.[25] Electron Impact (EI) is a common ionization technique for volatile small molecules like pyridine derivatives.[26][27]
Data Presentation: Common Fragmentation Patterns
Under EI-MS, pyridine derivatives typically show a prominent molecular ion peak (M⁺·). The fragmentation is often initiated by the loss of a substituent or by cleavage of the pyridine ring.
Table 5: Common Mass Fragments (m/z) in the EI-MS of Pyridine Derivatives
| Compound | Molecular Ion (M⁺·) | Key Fragment Ions (m/z) | Description of Fragmentation |
|---|---|---|---|
| Pyridine | 79 | 52, 51 | Loss of HCN to form C₄H₄⁺·, followed by loss of H·. |
| 2-Methylpyridine | 93 | 92, 66, 65 | Loss of H· from the methyl group; subsequent loss of HCN. |
| 2-Chloropyridine | 113/115 | 78 | Loss of Cl· radical. |
| Pyridine-2-carbonitrile | 104 | 77 | Loss of HCN. |
Note: The fragmentation pathways can be complex and depend on the specific structure of the molecule.[28][29][30]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) system.
-
Ionization :
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[26]
-
This impact removes an electron from the molecule, creating a positively charged molecular ion (M⁺·).
-
-
Fragmentation : The molecular ion, having excess energy, often fragments into smaller, characteristic ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Spectrum Generation : The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots ion abundance versus m/z.
Visualization: Common EI-MS Fragmentation of 2-Substituted Pyridine
Caption: A common fragmentation pathway for a 2-substituted pyridine (Py-R).
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. azolifesciences.com [azolifesciences.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. elixirpublishers.com [elixirpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 17. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 18. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 19. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 20. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. engineering.purdue.edu [engineering.purdue.edu]
- 25. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. zefsci.com [zefsci.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. article.sapub.org [article.sapub.org]
A Comparative Analysis of the Reactivity of 5-Bromo-2-isopropylpyridine and 2,5-dibromopyridine in Key Cross-Coupling and Metallation Reactions
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the synthetic utility of 5-Bromo-2-isopropylpyridine and 2,5-dibromopyridine. This report outlines their respective reactivities in Suzuki coupling, Buchwald-Hartwig amination, and metallation reactions, supported by experimental data and detailed protocols.
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The selection of appropriately substituted pyridine building blocks is critical for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of two such building blocks: this compound and 2,5-dibromopyridine. Their reactivity profiles are examined across three indispensable classes of synthetic transformations: palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, and metallation via lithiation or Grignard reagent formation.
Executive Summary
The primary distinction in reactivity between this compound and 2,5-dibromopyridine arises from their substitution patterns. In this compound, the single bromine at the 5-position is influenced by the steric bulk and electron-donating nature of the isopropyl group at the 2-position. In contrast, 2,5-dibromopyridine offers two reactive sites, with the potential for selective mono-functionalization or di-functionalization, where the relative reactivity of the C2-Br and C5-Br bonds is a key consideration.
Generally, the C2-Br bond in 2,5-dibromopyridine is more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen. However, the C5-Br bond can be selectively functionalized under certain conditions. For this compound, the reactivity of the C5-Br bond is modulated by the opposing electronic and steric effects of the isopropyl group.
Comparative Data on Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the two subject compounds in this reaction is summarized below.
| Feature | This compound | 2,5-Dibromopyridine |
| Reactive Site(s) | C5-Br | C2-Br (more reactive), C5-Br |
| Influencing Factors | The electron-donating isopropyl group can slightly deactivate the ring towards oxidative addition, but this is often overcome by the choice of catalyst and conditions. Steric hindrance from the isopropyl group is minimal for the remote C5 position. | The C2-Br bond is more electron-deficient and thus generally more reactive towards oxidative addition with Pd(0) catalysts.[1] Regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[2][3] |
| Typical Outcome | Mono-coupling at the C5 position. | Mono-coupling at the C2 position is typically favored.[4] Di-coupling is possible with an excess of boronic acid and prolonged reaction times. |
| Example Yield | Good to excellent yields are generally achievable with standard Suzuki conditions. | High yields for mono-coupling at C2 are reported.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.
| Feature | This compound | 2,5-Dibromopyridine |
| Reactive Site(s) | C5-Br | C2-Br (more reactive), C5-Br |
| Influencing Factors | Reactivity is generally good, with the electronic and steric effects of the isopropyl group having a minor influence on the distal C5-Br bond. | The C2-Br bond is significantly more reactive, allowing for selective mono-amination.[1][4] The choice of phosphine ligand is critical for achieving high selectivity and yield.[6] |
| Typical Outcome | Mono-amination at the C5 position. | Highly regioselective mono-amination at the C2 position.[4] |
| Example Yield | High yields are reported for similar 5-bromopyridine substrates.[6] | Excellent chemoselectivity (97:3 for C2 vs. C5) has been reported for the amination of 5-bromo-2-chloropyridine, suggesting high selectivity for the C2 position in the dibromo analogue.[4] |
Lithiation and Grignard Reagent Formation
Metallation of these compounds provides access to nucleophilic pyridine species that can react with a wide range of electrophiles.
| Feature | This compound | 2,5-Dibromopyridine |
| Reaction Type | Halogen-metal exchange (e.g., with n-BuLi) or Grignard formation (with Mg). | Halogen-metal exchange or Grignard formation. |
| Selectivity | Metallation occurs at the C5 position. | Regioselectivity is highly dependent on conditions. Non-coordinating solvents (e.g., toluene) and low concentrations favor lithiation at C2. Coordinating solvents (e.g., THF) and higher concentrations favor lithiation at C5.[7] Grignard formation with reagents like i-PrMgCl can also be directed to either position.[8] |
| Influencing Factors | The isopropyl group directs metallation away from the C2 position. | Solvent, temperature, concentration, and the specific organometallic reagent used are all critical for controlling regioselectivity.[7] |
| Typical Outcome | Formation of 2-isopropyl-5-lithiopyridine or the corresponding Grignard reagent. | Selective formation of either 2-lithio-5-bromopyridine or 2-bromo-5-lithiopyridine (or their Grignard analogues).[7] |
Key Reaction Pathways and Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki and Buchwald-Hartwig reactions, and the pathways for metallation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,5-Disubstituted Pyridines: A Comparative Guide to Alternatives for 5-Bromo-2-isopropylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. 5-Bromo-2-isopropylpyridine has emerged as a valuable scaffold in organic synthesis, particularly in the construction of 2,5-disubstituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials. This guide provides an objective comparison of this compound with viable alternative reagents in key palladium-catalyzed cross-coupling reactions, supported by available experimental data.
The utility of this compound lies in its amenability to a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of diverse functionalities. However, the isopropyl group at the 2-position can influence the reactivity of the pyridine ring through both steric and electronic effects. Understanding these influences and comparing them to alternative reagents is crucial for reaction optimization and strategic synthetic planning.
This guide will delve into a comparative analysis of this compound against a range of alternative reagents, including those with varying steric bulk at the 2-position (e.g., methyl, tert-butyl), different electronic properties (e.g., methoxy), and alternative leaving groups at the 5-position (e.g., chloro, iodo).
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The performance of this compound in this reaction is benchmarked against several alternatives to understand the impact of substituents on reaction efficiency.
While direct comparative studies under identical conditions are limited, data from reactions with structurally similar compounds provide valuable insights. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using a traditional Pd(PPh₃)₄ catalyst system affords good to excellent yields, generally ranging from 78% to 88%. This suggests that 5-bromo-2-alkylpyridines are generally effective substrates for this transformation. The steric bulk of the isopropyl group in this compound compared to a methyl group may have a modest impact on the reaction rate and yield, a factor that becomes more pronounced with even bulkier substituents like a tert-butyl group.
From a leaving group perspective, the reactivity trend in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. Consequently, a 5-iodo-2-isopropylpyridine would be expected to react more readily, potentially under milder conditions or with lower catalyst loadings, compared to its bromo counterpart. Conversely, 5-chloro-2-isopropylpyridine would likely require more forcing conditions to achieve comparable yields.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Reactant/Alternative | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80 | 12 | Data not available |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 85[1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 82[1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 88[1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 85-95 | >15 | 78[1] |
Note: The data for 5-bromo-2-methylpyridin-3-amine is presented as a proxy for 5-bromo-2-alkylpyridine reactivity. Direct comparative data for this compound under these specific conditions was not found in the surveyed literature.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the 5-bromo-2-substituted pyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The steric and electronic environment around the C-Br bond in this compound can influence the efficiency of this reaction.
Data for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine shows a yield of 60%. This suggests that 2-alkyl-substituted bromopyridines are viable substrates for this reaction, although yields may be moderate. The increased steric bulk of an isopropyl group compared to a methyl group might necessitate the use of more sterically demanding and electron-rich phosphine ligands to facilitate the catalytic cycle, particularly the reductive elimination step.
Alternatives with different electronic properties, such as 5-bromo-2-methoxypyridine, might exhibit different reactivity profiles. The electron-donating nature of the methoxy group could potentially decrease the electrophilicity of the pyridine ring, possibly requiring more forcing reaction conditions.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Reactant/Alternative | Amine Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 110 | 12 | Data not available |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ | Toluene | 80 | 4 | 60[2] |
Note: The data for 2-bromo-6-methylpyridine is presented as a proxy for 5-bromo-2-alkylpyridine reactivity. Direct comparative data for this compound under these specific conditions was not found in the surveyed literature.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 5-bromo-2-substituted pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring. The reactivity in this reaction is also influenced by the nature of the substituents and the leaving group.
For the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, high yields of 72-96% have been reported. This indicates that bromopyridines are generally excellent substrates for this transformation. The isopropyl group at the 2-position of this compound is not expected to pose a significant steric hindrance to the incoming linear alkyne, suggesting that high yields should be achievable.
Similar to the Suzuki-Miyaura coupling, employing a 5-iodo-2-isopropylpyridine would likely lead to a more facile reaction, potentially allowing for lower catalyst loadings or milder reaction temperatures.
Table 3: Performance Comparison in Sonogashira Coupling
| Reactant/Alternative | Alkyne Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF | 100 | 3 | Data not available |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 96 |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 85 |
| 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 92 |
Note: The data for 2-amino-3-bromopyridine is presented as a proxy for the reactivity of substituted bromopyridines. Direct comparative data for this compound under these specific conditions was not found in the surveyed literature.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
5-Bromo-2-substituted pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, as solvent or co-solvent)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the solvent and stir for a few minutes.
-
Add the 5-bromo-2-substituted pyridine, the terminal alkyne, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow Overview
The general workflow for palladium-catalyzed cross-coupling reactions is a multi-step process that requires careful execution to ensure optimal results. The following diagram provides a logical overview of a typical experimental procedure.
Figure 4: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of 2,5-disubstituted pyridines via palladium-catalyzed cross-coupling reactions. While direct comparative data against a wide range of alternatives is not extensively available, the existing data for structurally similar compounds allows for informed decisions in synthetic planning.
The choice of an alternative reagent will depend on the specific requirements of the synthesis. For increased reactivity, a 5-iodo analog may be preferable. For reactions sensitive to steric hindrance, a smaller alkyl group at the 2-position, such as a methyl group, might offer an advantage. Conversely, for exploring the impact of sterics on biological activity, a bulkier group like tert-butyl could be employed. Electronically different substituents, such as a methoxy group, will also modulate the reactivity and properties of the resulting products.
Ultimately, the selection of the optimal reagent will involve a balance of reactivity, availability, cost, and the desired properties of the final product. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the synthesis of this important class of compounds.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-2-isopropylpyridine
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are powerful and versatile tools for the formation of carbon-carbon bonds, crucial for the synthesis of complex molecules in pharmaceutical and materials science. This guide provides a head-to-head comparison of these two methods for the functionalization of 5-Bromo-2-isopropylpyridine, offering researchers objective, data-driven insights to select the optimal method for their synthetic challenges.
While direct comparative yield data for this compound is not extensively published, this guide draws upon experimental data from structurally analogous 5-bromopyridine derivatives to provide a reliable performance benchmark.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters are more stable.[3] | Organostannanes are generally stable to air and moisture.[1][3] |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[4][5] | Often proceeds under neutral or mildly basic conditions.[1][3] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[1][6] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove.[3] | Tin byproducts can be difficult to remove completely.[1][3] |
Performance Comparison: Experimental Data
The choice between Suzuki and Stille coupling often depends on the specific coupling partner and the presence of other functional groups. The following table summarizes representative yields for the coupling of various 5-bromopyridines, which can be extrapolated to predict the performance for this compound.
| Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Notes |
| Phenyl | 80-95% | 85-95% | Both methods are highly effective for simple aryl couplings.[7] |
| 4-Anisyl (electron-rich) | 90-95% | ~90% | Both methods perform well with electron-rich partners.[7] |
| 4-Nitrophenyl (electron-poor) | ~80% | ~89% | Stille coupling may offer a slight advantage for some electron-poor systems.[7] |
| 2-Thienyl (heteroaryl) | 57-66% | 90-94% | Stille coupling often provides superior yields for heteroaromatic partners that can coordinate to the metal center.[7] |
| Vinyl | ~85% (hypothetical) | ~85% | Both reactions are generally efficient for vinylation.[8] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling of a 5-bromopyridine substrate. These should be adapted and optimized for this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of other 5-bromopyridine derivatives.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) under a positive flow of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of bromo-heteroaromatics.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the organostannane (1.2 equiv) and anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 equiv).[10]
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for a cross-coupling experiment.
Catalytic Cycle Comparison
Caption: Comparison of Suzuki and Stille catalytic cycles.
Conclusion
Both the Suzuki and Stille couplings are highly effective for the functionalization of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly suitable for pharmaceutical applications. However, for substrates that are sensitive to basic conditions or for couplings with challenging heteroaryl partners, the Stille coupling may offer a more robust and higher-yielding alternative, despite the significant toxicity concerns and challenges with byproduct removal associated with organotin compounds. The final choice will depend on the specific synthetic goals, the nature of the coupling partners, and scalability considerations.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Computational and Experimental Reactivity Analysis of 5-Bromo-2-isopropylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of 5-Bromo-2-isopropylpyridine, a key intermediate in the synthesis of complex organic molecules. Due to a scarcity of direct computational studies on this specific molecule, this document leverages experimental data and computational findings from structurally similar compounds, particularly 5-bromo-2-methylpyridine, to extrapolate and predict its reactivity. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The presence of the isopropyl group at the 2-position introduces significant steric hindrance compared to a methyl group, which is expected to influence reaction rates and yields. This guide will explore these steric and electronic effects in the context of widely used synthetic methodologies.
Comparative Reactivity Analysis
The reactivity of the C-Br bond in 5-bromo-2-substituted pyridines in palladium-catalyzed reactions is influenced by both electronic and steric factors. The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step and is sensitive to the electronic environment and steric accessibility of the reaction center.
Electronic Effects:
-
The pyridine ring is electron-deficient.
-
Alkyl groups, such as methyl and isopropyl, are weakly electron-donating through induction (+I effect), which slightly increases the electron density on the ring. This can make the oxidative addition step slightly slower compared to unsubstituted bromopyridine.
Steric Effects:
-
The isopropyl group is significantly bulkier than a methyl group. This increased steric hindrance around the C-Br bond is expected to impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[1]
Based on these principles, this compound is predicted to be less reactive than its 2-methyl and 2-unsubstituted counterparts in common cross-coupling reactions.
Data Presentation
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Notes & References |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | 85 | Experimental data for a close analog provides a baseline for expected reactivity.[2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 | High yields are achievable with electron-rich boronic acids.[2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 | Electron-withdrawing groups on the boronic acid are well-tolerated.[2] |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Isopropyl-5-phenylpyridine | Expected to be lower than the 2-methyl analog | The increased steric hindrance from the isopropyl group may necessitate more active catalysts (e.g., those with Buchwald ligands) or harsher reaction conditions to achieve comparable yields.[1][3] |
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Notes & References |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBuᵗ | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | Demonstrates the feasibility of coupling substituted bromopyridines with aliphatic amines.[4] |
| Aryl Bromides | Various Amines | [Pd(allyl)Cl]₂ / t-BuXPhos / NaOBuᵗ | Aryl Amines | Good to Excellent | General conditions for Buchwald-Hartwig amination often employ bulky, electron-rich phosphine ligands to facilitate the reaction.[5] |
| This compound | Morpholine | [Pd₂(dba)₃] / XPhos / NaOBuᵗ | 4-(2-Isopropylpyridin-5-yl)morpholine | Expected to be moderate to good | The steric hindrance of the isopropyl group will likely play a significant role. The choice of a highly active catalyst system is crucial for achieving good yields.[6][7] |
Table 3: Calculated Quantum Chemical Properties of 5-Aryl-2-methylpyridin-3-amine Derivatives
Data extracted from a DFT study on derivatives of 5-bromo-2-methylpyridin-3-amine and presented here as a proxy to understand the electronic landscape of similarly substituted pyridines.[2]
| Compound (Substituent on 5-phenyl ring) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-H | -5.58 | -1.15 | 4.43 |
| 4-CH₃ | -5.47 | -1.10 | 4.37 |
| 4-OCH₃ | -5.32 | -1.05 | 4.27 |
| 4-Cl | -5.71 | -1.33 | 4.38 |
| 4-F | -5.67 | -1.27 | 4.40 |
A lower HOMO-LUMO energy gap generally indicates higher reactivity.[2] These values for analogous compounds suggest that substituents on the coupling partner can modulate the electronic properties of the final product.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Confirming the Structure of 5-Bromo-2-isopropylpyridine Reaction Products by NMR: A Comparative Guide
For researchers engaged in the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is paramount. When utilizing versatile building blocks like 5-Bromo-2-isopropylpyridine, definitive analytical techniques are required to ensure the desired molecular architecture has been achieved. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for such structural elucidation, providing detailed information about the chemical environment of each atom.
This guide provides a comparative analysis of NMR data to confirm the structure of a representative product derived from this compound. We will explore a hypothetical, yet common, Suzuki-Miyaura cross-coupling reaction and compare the expected NMR spectra of the starting material, the desired product, and a potential isomeric alternative. This comparison will highlight the power of ¹H and ¹³C NMR in differentiating between closely related structures.
Data Presentation: Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the starting material and potential products. Such data is crucial for distinguishing between isomers.[1][2][3][4]
Table 1: Comparative ¹H NMR Data (Predicted)
| Compound | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| This compound | H-3 | ~7.20 | d | ~8.4 | 1H |
| H-4 | ~7.65 | dd | ~8.4, 2.4 | 1H | |
| H-6 | ~8.50 | d | ~2.4 | 1H | |
| CH (isopropyl) | ~3.05 | sept | ~6.9 | 1H | |
| CH₃ (isopropyl) | ~1.25 | d | ~6.9 | 6H | |
| Product 1 (Expected): | H-3 | ~7.30 | d | ~8.2 | 1H |
| 2-isopropyl-5-phenylpyridine | H-4 | ~7.80 | dd | ~8.2, 2.3 | 1H |
| H-6 | ~8.70 | d | ~2.3 | 1H | |
| Phenyl H | ~7.35-7.55 | m | - | 5H | |
| CH (isopropyl) | ~3.10 | sept | ~6.9 | 1H | |
| CH₃ (isopropyl) | ~1.30 | d | ~6.9 | 6H | |
| Product 2 (Alternative): | H-4 | ~7.25 | d | ~7.8 | 1H |
| 2-isopropyl-3-phenylpyridine | H-5 | ~7.40 | t | ~7.8 | 1H |
| H-6 | ~8.60 | d | ~7.8 | 1H | |
| Phenyl H | ~7.30-7.50 | m | - | 5H | |
| CH (isopropyl) | ~3.00 | sept | ~6.9 | 1H | |
| CH₃ (isopropyl) | ~1.20 | d | ~6.9 | 6H |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Compound | Predicted δ (ppm) |
| This compound | ~165 (C2), ~122 (C3), ~141 (C4), ~118 (C5), ~150 (C6), ~34 (CH), ~22 (CH₃) |
| Product 1 (Expected): 2-isopropyl-5-phenylpyridine | ~164 (C2), ~121 (C3), ~137 (C4), ~135 (C5), ~148 (C6), ~138 (Ph-C1'), ~127-129 (Ph-CH), ~34 (CH), ~22 (CH₃) |
| Product 2 (Alternative): 2-isopropyl-3-phenylpyridine | ~163 (C2), ~139 (C3), ~123 (C4), ~136 (C5), ~147 (C6), ~139 (Ph-C1'), ~128-130 (Ph-CH), ~35 (CH), ~22 (CH₃) |
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining high-quality, reproducible NMR data.
Synthesis: Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene and water (4:1 ratio) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[5]
-
Data Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[5]
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds.[5] Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[6]
-
Visualizing the Process and Logic
Diagrams created using Graphviz can effectively illustrate the reaction pathway, experimental workflow, and the logic behind spectral interpretation.
Caption: Reaction pathway for the synthesis of 2-isopropyl-5-phenylpyridine.
Caption: Workflow from synthesis to NMR-based structure confirmation.
Caption: Differentiating isomers by their aromatic ¹H NMR coupling patterns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Strategic Advantage of 5-Bromo-2-isopropylpyridine in Modern Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and functional materials. This guide provides a comprehensive comparison of 5-Bromo-2-isopropylpyridine with its alternatives in key cross-coupling reactions, offering valuable insights supported by experimental data to inform your synthetic strategy.
The utility of this compound as a synthetic intermediate lies in the strategic placement of its functional groups. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents. The isopropyl group at the 2-position, while sterically influencing the reactivity of the adjacent nitrogen, can also play a crucial role in modulating the electronic properties and solubility of the resulting molecules.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of the carbon-bromine bond compared to the carbon-chlorine bond is a well-established principle in organic synthesis. This difference in bond strength directly translates to milder reaction conditions, often leading to higher yields and shorter reaction times when employing bromo-substituted pyridines.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific data for this compound is limited, data from the structurally similar 5-bromo-2-methylpyridin-3-amine demonstrates the efficiency of this reaction.
Table 1: Comparison of Halogenated Pyridines in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
Data for 5-bromo-2-methylpyridin-3-amine is representative of the expected reactivity for this compound.[2] Data for 2-bromopyridine and 2-chloropyridine is for comparative purposes.[1]
Negishi Coupling
Table 2: Expected Performance in Negishi Coupling
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Expected Yield |
| This compound | Aryl-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF or DMF | 25-60 | Good to Excellent |
| 5-Chloro-2-isopropylpyridine | Aryl-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ with activating ligand | THF or DMF | 50-100 | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The higher reactivity of the C-Br bond in this compound allows for the use of a broader range of amines and milder reaction conditions compared to its chloro-analog.[4][5]
Table 3: Comparison of Halogenated Pyridines in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 98 |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 18 | 95 |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 88 |
Data for 2-bromopyridine, 2-chloropyridine, and 5-bromopyrimidine are provided for comparative purposes to illustrate general reactivity trends.[1][6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound is expected to be an excellent substrate for this reaction, allowing for the introduction of alkynyl moieties under relatively mild conditions.[7][8]
Table 4: Representative Conditions for Sonogashira Coupling
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96 |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 3 | 89 |
Data for 2-amino-3-bromopyridines and a general aryl bromide are provided as representative examples.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are general protocols for the key cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 to 100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[2][10]
General Protocol for Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organohalide with activated zinc metal.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF. Then, add the freshly prepared organozinc reagent (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C) and monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the product by column chromatography.[6]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography.[7]
Visualizing Synthetic Pathways
To further elucidate the synthetic strategies discussed, the following diagrams illustrate the catalytic cycles and general experimental workflows.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-2-isopropylpyridine Derivatives
For scientists and professionals in drug discovery and development, establishing the purity of synthesized intermediates is a critical step that underpins the reliability of subsequent research and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of key analytical techniques for assessing the purity of 5-Bromo-2-isopropylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the availability of instrumentation. For this compound derivatives, the most common impurities arise from incomplete reactions or side reactions during synthesis. These can include starting materials, isomers, or byproducts of the bromination or alkylation steps.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of protons. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.9% (absolute purity) |
| Detects | Non-volatile and thermally stable impurities, isomers. | Volatile and semi-volatile impurities, residual solvents. | A wide range of proton-containing impurities, including non-UV active compounds. |
| Quantification | Relative (area percent) or absolute (with certified standards). | Relative (area percent) or absolute (with certified standards). | Absolute (with a certified internal standard). |
| Strengths | High resolution, robust, widely available. | High sensitivity, provides structural information of impurities. | Primary analytical method, no need for specific impurity standards, non-destructive. |
| Limitations | Requires impurities to have a UV chromophore for detection by UV detector. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Experimental Data and Analysis
To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The expected impurities include the starting material 2-isopropylpyridine, an isomeric byproduct (e.g., 3-Bromo-2-isopropylpyridine), and residual solvent from the purification process (e.g., Dichloromethane).
High-Performance Liquid Chromatography (HPLC)
An HPLC analysis was performed to separate the main product from non-volatile impurities.
Table 2: HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.5 | 2-isopropylpyridine (Starting Material) |
| 2 | 5.2 | 99.2 | This compound |
| 3 | 5.8 | 0.3 | 3-Bromo-2-isopropylpyridine (Isomer) |
The HPLC chromatogram would show a major peak for the desired product and minor peaks for the starting material and the isomeric impurity, allowing for a relative purity assessment based on peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is ideal for identifying volatile impurities and residual solvents.
Table 3: GC-MS Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identification (m/z) |
| 1 | 2.1 | 0.1 | Dichloromethane (Residual Solvent) |
| 2 | 4.8 | 0.6 | 2-isopropylpyridine |
| 3 | 6.5 | 99.3 | This compound (200, 185) |
The mass spectrometer detector in GC-MS provides mass-to-charge ratios of the components, confirming their identity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.
Table 4: qNMR Purity Determination of this compound
| Parameter | Value |
| Analyte Signal (Integral) | Pyridine ring proton |
| Internal Standard | Maleic Acid |
| Calculated Purity (w/w %) | 98.8% |
The qNMR result gives a weight-by-weight percentage of the pure compound in the sample, accounting for any non-proton containing impurities or impurities with overlapping signals in other methods.
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
HPLC Method for Purity Assessment
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature 60 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR (qNMR) Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualization of Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound derivatives.
By employing a combination of these orthogonal analytical techniques, researchers can confidently determine the purity of their synthesized this compound derivatives, ensuring the integrity and reproducibility of their scientific endeavors.
Isomeric Purity of 5-Bromo-2-isopropylpyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-isopropylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Undesired isomers can lead to the formation of impurities that may have different pharmacological or toxicological profiles. This guide provides an objective comparison of widely-used analytical methods for determining the isomeric purity of this compound, supported by representative experimental data and detailed protocols.
The primary isomeric impurity of concern during the synthesis of this compound is 3-Bromo-2-isopropylpyridine , which can arise from the bromination of 2-isopropylpyridine at a different position on the pyridine ring. Another potential impurity is the di-brominated product, 3,5-Dibromo-2-isopropylpyridine . This guide will focus on the separation and quantification of these key isomers.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common and effective techniques for the analysis of isomeric purity of pyridine derivatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, with UV absorbance detection. |
| Typical Stationary Phase | Non-polar or medium-polarity capillary column (e.g., DB-5MS) | Reversed-phase (e.g., C18) or mixed-mode columns |
| Advantages | High resolution, excellent for volatile compounds, provides structural information from mass spectra. | Versatile, suitable for a wide range of polarities, non-destructive. |
| Limitations | Requires analytes to be volatile and thermally stable. | Can require more complex mobile phases for separating closely related isomers. |
| Typical Resolution (Rs) for Isomers | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.5 µg/mL |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides excellent separation of the volatile brominated isopropylpyridine isomers.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or methanol.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Expected Results:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Bromo-2-isopropylpyridine | ~10.2 | 200, 185, 120 |
| This compound | ~10.5 | 200, 185, 120 |
| 3,5-Dibromo-2-isopropylpyridine | ~12.8 | 279, 264, 184 |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with a mixed-mode column can effectively separate the isomers based on a combination of hydrophobic and ionic interactions.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: Mixed-mode stationary phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 45% Acetonitrile, 55% Water, 0.05% Sulfuric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Expected Results:
| Compound | Retention Time (min) |
| 3-Bromo-2-isopropylpyridine | ~4.8 |
| This compound | ~5.5 |
| 3,5-Dibromo-2-isopropylpyridine | ~7.2 |
Visualizations
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromo-2-isopropylpyridine
This document provides crucial safety and logistical guidance for the proper handling and disposal of 5-Bromo-2-isopropylpyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Disclaimer: This guide is based on general principles for halogenated organic compounds and data from closely related substances. Always consult the official Safety Data Sheet (SDS) provided by your supplier for this compound and your institution's specific Environmental Health & Safety (EHS) protocols before handling or disposal.
Immediate Safety and Handling Protocol
This compound, as a brominated heterocyclic compound, must be treated as hazardous. Based on data for the closely related isomer 2-Bromo-5-isopropylpyridine, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A fully-buttoned lab coat is mandatory.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2][3]
Chemical and Physical Data Summary
While a comprehensive, verified Safety Data Sheet for this compound was not publicly available, the table below summarizes key identifiers for the compound and its isomer, along with relevant hazard data from the isomer as a reference.
| Property | This compound | 2-Bromo-5-isopropylpyridine (Isomer Reference) |
| CAS Number | 1159820-58-2[4] | 1142197-16-7[1][5][6] |
| Molecular Formula | C₈H₁₀BrN[4] | C₈H₁₀BrN[5][6] |
| Molecular Weight | 200.08 g/mol [4] | 200.08 g/mol [5][6] |
| GHS Hazard Statements | Data not available. Assumed hazardous. | H302, H315, H319, H335[1] |
| GHS Pictogram | Data not available. | GHS07 (Exclamation Mark)[1] |
| Signal Word | Data not available. | Warning[1] |
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be managed through your institution's hazardous waste program. As a halogenated organic compound, it requires specific segregation and handling.[2]
1. Waste Identification and Segregation:
-
Identify: Classify any material contaminated with this compound (e.g., pure substance, solutions, contaminated labware) as "Halogenated Organic Waste."[2]
-
Segregate: It is imperative to keep halogenated waste separate from non-halogenated organic waste.[7] Mixing these waste streams can increase disposal costs and complexity.
-
Do Not Mix: Never combine this waste with incompatible materials such as acids, bases, strong oxidizing agents, or heavy metals.[7]
2. Waste Collection and Containment:
-
Container: Use only designated, compatible, and properly sealed hazardous waste containers. The container must be leak-proof and have a secure, threaded cap.
-
Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[1]
-
Content Identification: Clearly write the full chemical name, "this compound," and list any other chemical constituents with their approximate percentages on the label. Do not use abbreviations.[1]
3. Storage Prior to Disposal:
-
Location: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.
-
Environment: Keep the storage area cool, dry, and away from sources of ignition.[3]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7]
4. Arranging for Disposal:
-
Contact EHS: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department.
-
Documentation: Ensure all paperwork is completed accurately as required by your EHS office and local regulations.
-
Regulatory Compliance: The ultimate disposal method, likely incineration at a licensed facility, will be managed by your institution to comply with all federal, state, and local regulations.[3]
Spill Management Protocol
In the event of a spill, prioritize personal safety and containment.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the area and ensure it is properly ventilated.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. 2-Bromo-5-isopropylpyridine | 1142197-16-7 [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 1159820-58-2 | JWB82058 [biosynth.com]
- 5. Buy 2-Bromo-5-isopropylpyridine | 1142197-16-7 [smolecule.com]
- 6. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Logistical Information for Handling 5-Bromo-2-isopropylpyridine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-isopropylpyridine. Adherence to these procedures is vital for ensuring personal and environmental safety. The information presented is based on data for the closely related isomer, 2-Bromo-5-isopropylpyridine, and should be considered a strong guideline in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below, based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for the 2-bromo isomer.
Signal Word: Warning
Pictogram:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
The following tables summarize key quantitative data for 2-Bromo-5-isopropylpyridine, which is expected to be comparable to this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1][2] |
| Appearance | Solid or semi-solid or lump or liquid | |
| Storage Temperature | Room Temperature, under inert atmosphere |
| Purity | ~95% | |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Data based on 2-Bromo-5-isopropylpyridine)
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US, EN in the EU).
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash hazard.[3] | Protects against splashes and vapors causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[3][4] | Prevents skin contact which can cause irritation.[4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[3][5] If there is a risk of generating aerosols or dust outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | Protects against inhalation which may cause respiratory irritation.[4] |
Step-by-Step Handling Procedure
1. Preparation:
-
Ensure an SDS for a closely related compound like 2-Bromo-5-isopropylpyridine is accessible.
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[6]
-
Prepare and label all necessary equipment and secondary containers.
2. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood.[5]
-
Wear the mandatory PPE as specified in the table above.
-
Avoid all personal contact, including inhalation of vapors.[7]
-
When not in use, keep the container tightly closed and stored under an inert atmosphere.[8]
3. Spill Management:
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[4] Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.[4] Clean the spill area with an appropriate solvent and then soap and water.
-
Major Spill: Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If safe to do so, turn off ignition sources.[7] The spill should be handled by trained emergency personnel equipped with appropriate respiratory and protective gear.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
As a halogenated organic compound, waste this compound and its solutions should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[9][10]
-
Do not mix with non-halogenated or other incompatible waste streams.[9]
-
Solid waste (e.g., contaminated gloves, paper towels, and weighing boats) should be collected in a separate, clearly labeled, sealed container.
2. Container Management:
-
Use containers that are chemically compatible and in good condition.
-
Keep waste containers closed at all times, except when adding waste.[8]
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[6]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Waste pyridine and its derivatives are typically disposed of via high-temperature incineration (e.g., rotary kiln or liquid injection incineration).[11]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4][5][8] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[3] |
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1159820-58-2 | JWB82058 [biosynth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
